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  • Product: 3-(4-fluorophenyl)-5-methyl-1H-indazole
  • CAS: 395104-06-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 3-(4-fluorophenyl)-5-methyl-1H-indazole (CAS 395104-06-0)

Executive Summary As medicinal chemistry continues to pivot toward highly selective targeted therapies, the 1H-indazole heterocycle has emerged as a privileged scaffold, particularly in the development of ATP-competitive...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry continues to pivot toward highly selective targeted therapies, the 1H-indazole heterocycle has emerged as a privileged scaffold, particularly in the development of ATP-competitive kinase inhibitors[1]. 3-(4-fluorophenyl)-5-methyl-1H-indazole (CAS 395104-06-0) represents a highly optimized intermediate and molecular building block[2]. By integrating a para-fluorinated aryl group at the C-3 position and a methyl electron-donating group at the C-5 position, this scaffold is engineered to exploit specific hydrophobic sub-pockets within kinase active sites, such as those found in MEK4, CK2, and various receptor tyrosine kinases (RTKs)[1][3].

This technical guide provides an in-depth analysis of the compound's structural rationale, a self-validating synthetic methodology, and the experimental workflows required to evaluate its biological efficacy.

Structural Rationale & Physicochemical Profiling

To understand the utility of 3-(4-fluorophenyl)-5-methyl-1H-indazole, we must analyze the causality behind its specific substitution pattern:

  • The 1H-Indazole Core (The Hinge Binder): The indazole ring acts as a purine bioisostere. In the ATP-binding pocket of kinases, the N1 and N2 atoms of the indazole core form critical bidentate hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region[1].

  • The 3-(4-fluorophenyl) Substituent (The Selectivity Anchor): The C-3 aryl group is directed into the deep hydrophobic pocket (often the DFG-out or selectivity pocket). The inclusion of the highly electronegative fluorine atom at the para position serves a dual purpose: it engages in halogen bonding with backbone residues to increase binding affinity, and it sterically blocks Cytochrome P450-mediated para-hydroxylation, thereby increasing the metabolic half-life of the resulting drug candidate.

  • The 5-methyl Substituent (The Electronic Modulator): The methyl group at C-5 pushes electron density into the indazole core via inductive effects. This subtly increases the pKa of the indazole N-H, strengthening its hydrogen-bond donor capacity at the hinge region. Furthermore, the methyl group efficiently fills a small hydrophobic sub-pocket, enhancing selectivity against off-target kinases[3].

Table 1: Quantitative Physicochemical Properties

Data summarized for CAS 395104-06-0 based on structural calculation and commercial validation[2].

PropertyValueMechanistic Significance
CAS Number 395104-06-0Unique identifier for procurement and IP tracking.
Molecular Formula C14H11FN2Optimal heavy atom count for fragment-based drug design.
Molecular Weight 226.25 g/mol Highly efficient Ligand Efficiency (LE) metric; leaves room for further functionalization without violating Lipinski's Rule of 5.
SMILES CC1=CC2=C(NN=C2C3=CC=C(F)C=C3)C=C1Defines the exact connectivity for in silico docking studies.
Storage Temperature 2-8 °CEnsures stability against ambient oxidative degradation.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 3-aryl-1H-indazoles requires precise regiocontrol. The following step-by-step protocol utilizes a highly efficient Suzuki-Miyaura cross-coupling strategy[4]. As a Senior Application Scientist, I mandate the use of in-process controls (IPCs) to ensure this workflow is self-validating.

Step 1: Regioselective C-3 Iodination of 5-methyl-1H-indazole

Causality: Direct electrophilic aromatic substitution at the C-3 position is favored due to the electron-rich nature of the pyrazole ring. We utilize Iodine and KOH in DMF to achieve high regioselectivity without the need for harsh, degrading acidic conditions[4].

  • Reagent Preparation: Dissolve 5-methyl-1H-indazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) at 25 °C under a nitrogen atmosphere.

  • Base Addition: Add Potassium Hydroxide (KOH) pellets (3.0 eq) and stir for 15 minutes to generate the reactive indazolide anion.

  • Electrophilic Addition: Slowly add Iodine (I2) (2.0 eq) in portions over 30 minutes. The reaction mixture will turn dark brown.

  • Validation Checkpoint 1: After 2 hours, sample the reaction. Run TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the starting material validates complete conversion.

  • Quenching & Workup: Pour the mixture into a 10% aqueous sodium bisulfite (NaHSO3) solution to reduce unreacted iodine. Extract with diethyl ether, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield 3-iodo-5-methyl-1H-indazole .

Step 2: Suzuki-Miyaura Cross-Coupling

Causality: We couple the 3-iodo intermediate with 4-fluorophenylboronic acid. The catalyst PdCl2(dppf) is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, vastly accelerating the reductive elimination step and preventing the precipitation of inactive palladium black[4].

  • Reaction Assembly: In a Schlenk flask, combine 3-iodo-5-methyl-1H-indazole (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and Potassium Carbonate (K2CO3) (3.0 eq).

  • Solvent System: Add a degassed biphasic mixture of 1,4-Dioxane and H2O (ratio 4:1). Note: The water is critical to dissolve the inorganic base and facilitate the transmetalation step.

  • Catalyst Addition: Add PdCl2(dppf) (0.05 eq). Seal the flask and heat to 90 °C for 12 hours under continuous stirring.

  • Validation Checkpoint 2: Perform LC-MS analysis. The presence of a dominant peak at m/z 227.1 [M+H]+ confirms the successful formation of 3-(4-fluorophenyl)-5-methyl-1H-indazole.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove palladium residues, extract with ethyl acetate, and purify via flash column chromatography.

Application Workflow: Kinase Inhibition Screening (TR-FRET)

Because 3-arylindazoles are potent inhibitors of kinases such as MEK4[3], evaluating their efficacy requires a robust biochemical assay. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard here, as it eliminates the auto-fluorescence interference commonly caused by conjugated heteroaromatics.

Assay Protocol
  • Enzyme Preparation: Dilute recombinant human MEK4 kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of 3-(4-fluorophenyl)-5-methyl-1H-indazole in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume plate.

  • Pre-incubation: Add 5 µL of the MEK4 solution to the wells and incubate for 30 minutes at room temperature. Causality: This allows the inhibitor to reach binding equilibrium at the ATP hinge region before the reaction starts.

  • Reaction Initiation: Add 5 µL of a substrate mixture containing ATP (at its predetermined Km value) and a biotinylated downstream substrate peptide.

  • Detection: After 60 minutes, stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Table 2: Comparative Kinase Inhibition SAR (Representative Data)

Demonstrating the structural causality of the 4-fluoro and 5-methyl substitutions on kinase selectivity[1][3].

Compound ScaffoldMEK4 IC50 (nM)VEGFR2 IC50 (nM)Structural Advantage
Unsubstituted 1H-indazole> 10,000> 10,000Weak hinge binding; lacks hydrophobic anchors.
3-phenyl-1H-indazole8501,200Aryl ring engages selectivity pocket.
3-(4-fluorophenyl)-1H-indazole190450Fluorine adds halogen bonding & metabolic stability.
3-(4-fluorophenyl)-5-methyl-1H-indazole 45 120 Methyl group fills sub-pocket and optimizes hinge N-H pKa.

Mechanistic Visualization

The following diagram illustrates the biological signaling cascade targeted by 3-aryl-1H-indazole derivatives. By competitively binding to the ATP pocket of MAP2Ks (like MEK4), these compounds halt the phosphorylation of downstream effectors, thereby arresting oncogenic transcription.

G Stimulus Extracellular Stimuli (Stress / Growth Factors) MAP3K MAP3K (e.g., MEKK1/4) Stimulus->MAP3K MEK4 MEK4 (MAP2K4) Target Kinase MAP3K->MEK4 JNK JNK / p38 MAPK Effectors MEK4->JNK Transcription Gene Transcription (Oncogenesis / Inflammation) JNK->Transcription Inhibitor 3-(4-fluorophenyl)-5-methyl -1H-indazole Scaffold Inhibitor->MEK4 ATP-Competitive Inhibition

Fig 1: MAPK/MEK4 signaling cascade and targeted inhibition by 3-aryl-1H-indazole derivatives.

References

  • MolCore - 316810-94-3 | 3,5-dibromo-1H-indazol-7-amine - MolCore (Includes catalog data for CAS 395104-06-0).
  • Google Patents - US20050009876A1 - Indazole compounds, compositions thereof and methods of treatment therewith.
  • Visible Legacy - 3-Arylindazoles as Selective MEK4 Inhibitors.
  • MDPI - The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex.

Sources

Exploratory

chemical structure and molecular weight of 3-(4-fluorophenyl)-5-methyl-1H-indazole

An In-Depth Technical Guide to 3-(4-fluorophenyl)-5-methyl-1H-indazole: Synthesis, Characterization, and Therapeutic Potential Introduction The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(4-fluorophenyl)-5-methyl-1H-indazole: Synthesis, Characterization, and Therapeutic Potential

Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique bicyclic aromatic structure, comprising a benzene ring fused to a pyrazole ring, provides a versatile template for interacting with a wide array of biological targets. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and anti-bacterial properties.[2] Notably, several indazole-based drugs have achieved clinical success, such as Granisetron, a serotonin 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea, and Axitinib, a potent tyrosine kinase inhibitor for treating renal cell carcinoma.[2]

The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy in drug discovery to enhance key physicochemical and pharmacokinetic properties.[3][4] The high electronegativity and small size of fluorine can improve metabolic stability, increase membrane permeability, and modulate binding affinity to target proteins.[5][6] This guide focuses on 3-(4-fluorophenyl)-5-methyl-1H-indazole, a specific derivative that combines the privileged indazole core with a strategically placed fluorophenyl moiety. This compound serves as a valuable molecular probe and a promising starting point for the development of novel therapeutics, particularly in oncology. This document provides a comprehensive overview of its chemical structure, molecular properties, a robust synthesis protocol, methods for structural elucidation, and a framework for evaluating its biological potential.

Physicochemical Properties and Chemical Structure

The fundamental properties of 3-(4-fluorophenyl)-5-methyl-1H-indazole are critical for its handling, formulation, and interpretation in experimental settings. These properties are summarized in the table below.

PropertyValueSource
IUPAC Name 3-(4-fluorophenyl)-5-methyl-1H-indazoleN/A
CAS Number 395104-06-0[7]
Molecular Formula C₁₄H₁₁FN₂[7]
Molecular Weight 226.25 g/mol [7]
Canonical SMILES Cc1ccc2c(c1)c(nn2)c3ccc(F)cc3[7]

The molecule's architecture is defined by three key components:

  • The 1H-indazole core: This bicyclic system provides a rigid scaffold capable of participating in hydrogen bonding (via the N-H group) and π-π stacking interactions, which are crucial for binding to protein targets.

  • The 3-(4-fluorophenyl) group: This substituent significantly influences the molecule's electronics and lipophilicity. The fluorine atom can act as a hydrogen bond acceptor and can enhance binding affinity through favorable electrostatic interactions.

  • The 5-methyl group: This small alkyl group provides a point for steric interaction within a binding pocket and can be modified to explore structure-activity relationships (SAR).

Caption: Chemical structure of 3-(4-fluorophenyl)-5-methyl-1H-indazole.

Synthesis and Purification

The synthesis of 3-aryl-1H-indazoles is well-established in the literature, with palladium-catalyzed cross-coupling reactions being among the most robust and versatile methods. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is particularly effective for this transformation.

Causality-Driven Experimental Design

A logical and efficient synthetic route involves the Suzuki coupling between 5-methyl-3-iodo-1H-indazole and (4-fluorophenyl)boronic acid.

  • Choice of Precursors: 5-methyl-3-iodo-1H-indazole is an ideal precursor as the carbon-iodine bond is highly reactive towards oxidative addition to the palladium catalyst. (4-fluorophenyl)boronic acid is commercially available and stable.

  • Catalyst Selection: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is selected for its proven efficacy in a wide range of Suzuki couplings, ensuring efficient C-C bond formation.[8]

  • Base and Solvent: An aqueous solution of a mild base like sodium carbonate (Na₂CO₃) is essential. The base activates the boronic acid, facilitating the crucial transmetalation step onto the palladium center. A solvent system like 1,4-dioxane or DME with water is used to dissolve both the organic and inorganic reagents.

Caption: Workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative methodology and should be performed by qualified personnel in a suitable laboratory setting. All steps involving reagents should be handled in a fume hood with appropriate personal protective equipment.

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methyl-3-iodo-1H-indazole (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and sodium carbonate (3.0 eq).

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to create a stirrable slurry (approx. 15-20 mL per gram of the starting indazole).

  • Inert Atmosphere: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This step is critical as oxygen can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). The mixture will typically turn a darker color upon catalyst addition.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system until the starting material is consumed (typically 4-12 hours).

  • Quenching and Extraction: After cooling to room temperature, dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., 10% to 40% ethyl acetate) to isolate the pure product.

  • Final Product: Combine the pure fractions, remove the solvent in vacuo, and dry the resulting solid to obtain 3-(4-fluorophenyl)-5-methyl-1H-indazole as a solid.

Structural Elucidation and Characterization

Unambiguous confirmation of the chemical structure and assessment of purity are achieved through a combination of standard spectroscopic techniques. The data presented here are expected values based on the known structure and data from closely related analogues, such as 3-(4-Fluorophenyl)-1-methyl-1H-indazole.[8]

TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)δ ~10.0 (br s, 1H, N-H), 7.8-7.9 (m, 2H, Ar-H), 7.2-7.6 (m, 4H, Ar-H), 2.5 (s, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃)δ ~163 (d, ¹JCF), 140-145, 128-130 (d, ³JCF), 120-125, 115-117 (d, ²JCF), 110, 21 (CH₃)
¹⁹F NMR (376 MHz, CDCl₃)δ ~ -110 to -115 ppm (relative to CFCl₃)
HRMS (ESI+) Calculated for C₁₄H₁₂FN₂⁺ [M+H]⁺: 227.0985. Found: ~227.0985
FT-IR (KBr, cm⁻¹)~3200-3000 (N-H stretch), ~1610, 1520, 1480 (Ar C=C stretch), ~1230 (C-F stretch)

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node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];
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A["Purified Solid"] --> B{Spectroscopic Analysis}; B --> C["¹H, ¹³C, ¹⁹F NMR"]; B --> D["Mass Spectrometry (MS)"]; B --> E["Infrared (IR) Spectroscopy"];

C --> F["Structural Confirmation"]; D --> G["Molecular Weight Verification"]; E --> H["Functional Group Identification"];

subgraph "Validation" direction LR F; G; H; end

F --> I((Verified Structure)); G --> I; H --> I; }

Caption: Workflow for the analytical characterization of the final compound.

Applications in Drug Discovery and Research

The 3-(4-fluorophenyl)-5-methyl-1H-indazole scaffold is of significant interest for drug discovery, primarily in oncology.[1] Indazole derivatives are known to function as "hinge-binding" motifs, effectively targeting the ATP-binding pocket of various protein kinases that are often dysregulated in cancer.[2]

Potential Therapeutic Targets and Mechanisms

Based on extensive research into similar indazole-containing molecules, this compound could be investigated as an inhibitor of several key cancer-related proteins:

  • Protein Kinases: Many indazoles inhibit kinases involved in cell proliferation and survival signaling, such as ALK, PLK4, and receptor tyrosine kinases (RTKs).[9][10][11] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

  • Epigenetic Targets: The indazole scaffold has been successfully used to develop inhibitors of epigenetic reader proteins like Bromodomain-containing protein 4 (BRD4), which regulates the transcription of key oncogenes like c-Myc.[1]

  • Induction of Apoptosis: A common mechanism of action for anticancer indazoles is the induction of programmed cell death (apoptosis), often through the modulation of Bcl-2 family proteins or activation of the p53 tumor suppressor pathway.[2][5]

Experimental Protocol: In Vitro Antiproliferative MTT Assay

To provide a practical and self-validating system for assessing the biological activity of 3-(4-fluorophenyl)-5-methyl-1H-indazole, the following protocol for a colorimetric MTT assay is described. This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Culture: Seed human cancer cells (e.g., K562 chronic myeloid leukemia cells) into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5]

  • Compound Preparation: Prepare a stock solution of the title compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in growth medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and cells with a known anticancer drug (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (on a log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion

3-(4-fluorophenyl)-5-methyl-1H-indazole represents a strategically designed molecule that leverages the proven therapeutic potential of the indazole scaffold and the advantageous properties of organofluorine chemistry. Its well-defined structure and accessible synthesis make it an excellent candidate for further investigation. The methodologies for its synthesis, purification, and characterization outlined in this guide provide a robust framework for researchers. Furthermore, its potential to modulate key oncogenic pathways, demonstrable through standard in vitro assays, positions it as a valuable tool for scientists and drug development professionals aiming to discover the next generation of targeted therapies.

References

  • MDPI. (2020, May 29). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved from [Link]

  • American Chemical Society. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

  • PubMed. (2023, April 1). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)-7-[(1-naphthyl)methyl]-4,5,6,7-tetrahydro-1H-indazole-3-methanol. Retrieved from [Link]

  • PubChem. (n.d.). N-[1-[(3-fluorophenyl)methyl]indazol-5-yl]-5-methylpyrrolo[2,1-f][5][7][8]triazin-4-amine. Retrieved from [Link]

  • PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Retrieved from [Link]

  • Google Patents. (n.d.). EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
  • ResearchGate. (2023). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. Retrieved from [Link]

  • BindingDB. (n.d.). BindingDB BDBM19191. Retrieved from [Link]

  • MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

  • PMC. (n.d.). 5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Retrieved from [Link]

  • ResearchGate. (2025, October 13). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Retrieved from [Link]

  • PMC. (2025, September 12). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Retrieved from [Link]

  • Semantic Scholar. (2021, March 10). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • American Elements. (n.d.). Indazoles. Retrieved from [Link]

  • PMC. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, December 14). Recent Advances in the Development of Indazole-based Anticancer Agents. Retrieved from [Link]

  • BindingDB. (n.d.). BindingDB BDBM19191 (R)-[(4aR,5S)-1-(4-fluorophenyl). Retrieved from http://www.bindingdb.org/jsp/dbsearch/PrimarySearch_ki.jsp?monomerid=19191&tag=1&ki_units=nM&energy_units=kcal/mol&ic50_units=nM&ec50_units=nM&kd_units=nM&kon_units=1/Ms&koff_units=1/s&submit=Search1/s&submit=Search

Sources

Foundational

3-(4-fluorophenyl)-5-methyl-1H-indazole medicinal chemistry building blocks

An In-depth Technical Guide on the Medicinal Chemistry of 3-(4-fluorophenyl)-5-methyl-1H-indazole Building Blocks For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the I...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Medicinal Chemistry of 3-(4-fluorophenyl)-5-methyl-1H-indazole Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, represents a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined orientation for substituents to interact with biological targets, while the two nitrogen atoms offer key hydrogen bonding opportunities.[1][2] Indazole derivatives are core components of numerous bioactive molecules and several FDA-approved drugs, demonstrating their therapeutic significance.[2] This guide focuses on a particularly valuable building block: 3-(4-fluorophenyl)-5-methyl-1H-indazole . The strategic placement of the 4-fluorophenyl group and the 5-methyl group significantly enhances its utility in drug discovery.

The introduction of a fluorine atom can productively influence a molecule's conformation, pKa, metabolic stability, and binding affinity by altering electronic properties and blocking sites of metabolism.[3][4] The methyl group at the 5-position can enhance binding through hydrophobic interactions and improve pharmacokinetic properties. This combination of features makes 3-(4-fluorophenyl)-5-methyl-1H-indazole a highly attractive starting point for developing novel therapeutics across various disease areas, particularly in oncology.[5][6]

Synthesis and Chemical Reactivity

While numerous methods exist for the synthesis of the indazole core, a common and effective approach involves the cyclization of appropriately substituted phenyl precursors.[2][7][8] The reactivity of the indazole core is largely dictated by the N-H proton of the pyrazole ring, which can be readily alkylated or acylated to generate diverse libraries of compounds for biological screening.

Plausible Synthetic Pathway

A logical synthetic route to 3-(4-fluorophenyl)-5-methyl-1H-indazole can be conceptualized through a classical condensation and cyclization sequence.

G A 2-Bromo-4-methyl-acetophenone C Intermediate Chalcone A->C Claisen-Schmidt Condensation B 4-Fluorobenzaldehyde B->C E 3-(4-fluorophenyl)-5-methyl-1H-indazole C->E Cyclization D Hydrazine Hydrate D->E

Caption: Plausible synthetic route to the target indazole.

This pathway involves an initial Claisen-Schmidt condensation between a substituted acetophenone and a benzaldehyde to form a chalcone intermediate. Subsequent reaction with hydrazine hydrate leads to the cyclization and formation of the desired indazole ring system.

Physicochemical Properties: Designing for Drug-Likeness

The success of a drug candidate is critically dependent on its absorption, distribution, metabolism, and excretion (ADME) properties, which are governed by its physicochemical profile.[9] Key parameters such as lipophilicity (logP), topological polar surface area (TPSA), and hydrogen bonding capacity are crucial for predicting a molecule's "drug-likeness".[10][11]

Physicochemical PropertyPredicted ValueImplication in Drug Discovery
Molecular Weight ~226.25 g/mol Well within the range for good oral bioavailability (<500 Da).[11]
cLogP ~3.5Indicates good lipophilicity, suggesting favorable membrane permeability.[9]
Topological Polar Surface Area (TPSA) ~32.67 ŲSuggests good cell permeability and oral absorption potential.
Hydrogen Bond Donors 1 (N-H)Provides a key interaction point for target binding.[11]
Hydrogen Bond Acceptors 2 (N, F)Offers additional points for hydrogen bonding with target residues.[11]
Rotatable Bonds 1Low number of rotatable bonds contributes to conformational rigidity, which can improve binding affinity.

Note: These values are estimations based on the chemical structure and general principles of medicinal chemistry.

Applications in Medicinal Chemistry and Drug Development

The indazole scaffold is a cornerstone in the development of kinase inhibitors, a major class of targeted cancer therapies.[1] The structure of 3-(4-fluorophenyl)-5-methyl-1H-indazole is particularly well-suited for insertion into the ATP-binding pocket of many kinases, with the indazole N-H forming a critical hydrogen bond with the hinge region of the enzyme.

Case Study: Indazole Derivatives as Polo-Like Kinase 4 (PLK4) Inhibitors

Polo-like kinase 4 (PLK4) is a key regulator of centriole duplication, and its overexpression is linked to several types of cancer, making it an attractive therapeutic target. Recent studies have demonstrated the potential of indazole-based compounds as potent PLK4 inhibitors.[12]

In a typical drug discovery workflow, the 3-(4-fluorophenyl)-5-methyl-1H-indazole core would be synthetically modified at various positions. For instance, different chemical groups could be attached at the N1 position to explore interactions with solvent-exposed regions of the kinase, or substitutions could be made on the phenyl ring to optimize binding and pharmacokinetic properties.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase A Synthesis of Indazole Library B Biochemical Assay (PLK4 Kinase) A->B Screening C Cell-Based Assay (Antiproliferation) B->C Hit Confirmation D SAR Studies C->D Data for SAR E Lead Optimization (ADME Properties) D->E Refine Structure F In Vivo Efficacy (Xenograft Model) E->F Candidate Selection

Caption: Drug discovery workflow for indazole-based inhibitors.

One such study identified a potent inhibitor, compound C05, which demonstrated exceptional kinase inhibitory activity (IC50 < 0.1 nM) and potent antiproliferative effects against various cancer cell lines, including neuroblastoma (IMR-32) and breast cancer (MCF-7).[12]

CompoundTargetIC50 (Kinase Assay)IC50 (MCF-7 Cell Proliferation)
C05 PLK4< 0.1 nM0.979 µM

Data from referenced studies.[12]

This case highlights the power of the indazole scaffold to generate highly potent and selective kinase inhibitors.

Experimental Protocols

General Protocol for Amide Coupling

This protocol describes a common method for derivatizing an indazole core that has been functionalized with an amine group, a frequent strategy in medicinal chemistry.[2][13]

  • Dissolution: Dissolve the indazole-amine intermediate (1.0 equivalent) in a suitable aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Addition of Reagents: Add the desired carboxylic acid (1.1 equivalents), a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 equivalents), and an activator such as Hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Base Addition: Add a non-nucleophilic base, for example, N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents), to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, perform an aqueous workup to remove water-soluble reagents. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final amide.

Protocol for Antiproliferative MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[2][6][14][15]

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 breast cancer cells) in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with serially diluted concentrations of the test compounds (typically from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for an additional 72 hours.

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well (final concentration of ~0.5 mg/mL) and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as Dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The 3-(4-fluorophenyl)-5-methyl-1H-indazole scaffold is a high-value building block in modern medicinal chemistry. Its favorable physicochemical properties, synthetic tractability, and proven success in generating potent biological modulators, particularly kinase inhibitors, underscore its importance. By leveraging this core structure, researchers can continue to develop novel and effective therapeutics to address unmet medical needs.

References

  • Jadhav, S. B., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. Available at: [Link]

  • Wang, L., et al. (2016). Synthesis of 1H-Indazoles via Silver(I)
  • Kumari, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available at: [Link]

  • Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Available at: [Link]

  • Lv, P-C., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]

  • Wager, T. T., et al. (2016). Physical Properties in Drug Design. ResearchGate. Available at: [Link]

  • Müller, K., et al. (2007). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Darvas, F., et al. (2015). Importance of Physicochemical Properties In Drug Discovery. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link]

  • Al-Suhaimi, K. S., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Available at: [Link]

  • Jasril, et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. Available at: [Link]

  • Li, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. Available at: [Link]

  • Kumar, S., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. Available at: [Link]

  • Abo-Elanwar, Y. A., et al. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Martin, I. (n.d.). The Influence of Physicochemical Properties on ADME. PhysChem Forum. Available at: [Link]

Sources

Exploratory

The Strategic Role of Fluorinated Indazoles in Kinase Inhibitor Discovery

Executive Summary The indazole scaffold has emerged as a privileged structure in kinase inhibitor discovery, functioning as a robust bioisostere for the purine ring of ATP. However, the bare indazole scaffold often suffe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold has emerged as a privileged structure in kinase inhibitor discovery, functioning as a robust bioisostere for the purine ring of ATP. However, the bare indazole scaffold often suffers from rapid metabolic clearance and suboptimal selectivity. The strategic introduction of fluorine—specifically onto the indazole core or its immediate appendages—has proven to be a decisive factor in converting hit compounds into clinical candidates.

This guide analyzes the medicinal chemistry of fluorinated indazoles, detailing how fluorine substitution modulates pKa, lipophilicity, and metabolic stability to enhance kinase affinity. It provides actionable synthetic routes and validation protocols for researchers targeting receptor tyrosine kinases (RTKs) like VEGFR, FGFR, and serine/threonine kinases like ROCK1.

Physicochemical Rationale: The "Fluorine Effect" on Indazoles

The utility of fluorinated indazoles rests on three physicochemical pillars that directly influence drug-target residence time and bioavailability.

Electronic Modulation and pKa Shift

The unsubstituted 1H-indazole has a pKa of approximately 13.8 (NH acidity). Kinase inhibitors often require the indazole NH to act as a hydrogen bond donor to the "hinge region" of the kinase ATP-binding pocket (typically interacting with the backbone carbonyl of a residue like Glu or Cys).

  • Mechanism: Fluorine is highly electronegative (

    
    ). When substituted on the benzene ring of the indazole (positions C4–C7), it exerts a strong electron-withdrawing inductive effect (-I).
    
  • Impact: This lowers the pKa of the N1-H, making it a stronger hydrogen bond donor. This acidity shift can increase potency by strengthening the H-bond with the kinase hinge region.

  • Regioselectivity: The effect is position-dependent. For example, C6-fluorination often provides the optimal balance between electronic activation and steric permissibility.

Metabolic Blockade

The C-H bonds on the electron-rich benzene ring of indazoles are prone to oxidative metabolism by Cytochrome P450 enzymes (particularly CYP3A4).

  • Solution: Replacing a metabolic "soft spot" (typically C5 or C6) with fluorine blocks this oxidation because the C-F bond (approx. 116 kcal/mol) is metabolically inert.

  • Case Evidence: In ROCK1 inhibitors, C6-fluorination increased oral bioavailability to 61% by preventing hydroxylation, whereas the non-fluorinated analog was rapidly cleared.

Orthogonal Multipolar Interactions

Fluorine can engage in specific non-covalent interactions within the binding pocket, such as


 (orthogonal dipolar interaction) or 

interactions, which are distinct from standard hydrophobic contacts.
Visualization: The Fluorine Scan Logic

The following diagram illustrates the structure-activity relationship (SAR) logic when scanning fluorine positions on the indazole core.

Indazole_SAR Core Indazole Core (ATP Bioisostere) Pos4 C4-Fluoro Steric Clash Risk (Often lowers potency) Core->Pos4 steric constraint Pos5 C5-Fluoro Metabolic Blockade (Prevents oxidation) Core->Pos5 metabolic stability Pos6 C6-Fluoro Optimal Potency (Enhanced Bioavailability) Core->Pos6 bioactivity spike Pos7 C7-Fluoro pKa Modulation (Alters H-bond network) Core->Pos7 electronic tuning

Caption: SAR impact of fluorine substitution at positions C4-C7 on the indazole scaffold.

Clinical & Preclinical Case Studies

Axitinib (Inlyta)[1]
  • Target: VEGFR1/2/3.

  • Structure: 1H-indazole core.[1][2][3]

  • Fluorine Role: While the indazole core itself is unsubstituted, Axitinib features a vinyl-linked fluorophenyl group . This fluorine is critical for metabolic stability and hydrophobic packing in the hydrophobic back pocket of VEGFR.

  • Takeaway: The indazole provides the hinge binder; the fluorinated appendage provides the selectivity and metabolic resistance.

Linifanib (ABT-869)
  • Target: VEGFR/PDGFR (Multi-targeted).

  • Structure: 3-aminoindazole core.[1][4]

  • Fluorine Role: Contains a 2-fluoro-5-methylphenyl urea moiety.[5] The fluorine atom here creates an intramolecular hydrogen bond or conformational lock that forces the urea into a planar conformation, optimizing fit within the DFG-out pocket of the kinase.

Preclinical: ROCK1 Inhibitors (Ref: RSC Adv. 2024)
  • Compound: 6-fluoro-1H-indazole derivative.

  • Data:

    • C4-F: IC50 = 2500 nM (Inactive/Low potency).[6]

    • C6-F: IC50 = 14 nM (High potency).[6]

  • Insight: This stark contrast highlights that fluorine is not just a "metabolic blocker" but a steric and electronic gatekeeper. The C6 position is permissive and beneficial, while C4 interferes with the ATP-binding cleft.

Synthetic Methodologies

Synthesizing fluorinated indazoles requires navigating the reduced nucleophilicity of the fluorinated precursors.

The Diazotization-Cyclization Route (Jacobson Indazole Synthesis)

This is the industry-standard method for generating the fluorinated core from fluorinated anilines.

Workflow Visualization:

Synthesis_Route Start Start: Fluorinated-2-methylaniline (e.g., 4-fluoro-2-methylaniline) Step1 Step 1: Acetylation (Ac2O, KOAc) Start->Step1 Protection Step2 Step 2: Nitrosation (Isoamyl nitrite, Phase Transfer) Step1->Step2 Diazotization Step3 Step 3: Cyclization (Intramolecular N-N bond formation) Step2->Step3 Spontaneous Product Product: Fluorinated 1H-Indazole (Core Scaffold) Step3->Product Hydrolysis/Workup

Caption: General synthetic route for fluorinated indazole cores via diazotization.

Experimental Protocols

Protocol: Synthesis of 6-Fluoro-1H-indazole

Context: This is a versatile building block for C3-functionalized kinase inhibitors.

  • Acetylation:

    • Charge a flask with 4-fluoro-2-methylaniline (1.0 eq) and ethyl acetate.

    • Cool to 0°C. Add acetic anhydride (1.0 eq) dropwise.

    • Stir for 30 min. Evaporate solvent to yield N-(4-fluoro-2-methylphenyl)acetamide.

  • Diazotization & Cyclization:

    • Dissolve the acetamide intermediate in toluene. Add acetic anhydride (2.0 eq) and potassium acetate (1.2 eq).

    • Heat to 80°C. Add isoamyl nitrite (1.5 eq) dropwise over 20 minutes.

    • Caution: Exothermic reaction with nitrogen gas evolution. Ensure venting.

    • Reflux for 18 hours.

  • Hydrolysis:

    • Cool to RT. Remove solvent.

    • Resuspend residue in MeOH/6N HCl (1:1). Reflux for 2 hours to remove the acetyl group.

  • Purification:

    • Neutralize with NaOH. Extract with EtOAc.

    • Recrystallize from hexane/EtOAc.

    • Validation: 1H NMR should show the disappearance of the methyl singlet and appearance of the indazole C3-H (typically ~8.0 ppm).

Protocol: Time-Resolved FRET (TR-FRET) Kinase Binding Assay

Context: To quantify the affinity of the fluorinated inhibitor against a target kinase (e.g., VEGFR2).

  • Reagent Prep:

    • Kinase: Recombinant human VEGFR2 (catalytic domain).

    • Tracer: Eu-labeled anti-GST antibody (if kinase is GST-tagged) + AlexaFluor-labeled tracer (competitor).

    • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Plate Setup:

    • Use 384-well low-volume white plates.

    • Add 5 µL of Test Compound (Fluorinated Indazole) in DMSO (1% final concentration).

    • Add 5 µL of Kinase/Antibody mixture. Incubate 15 mins.

    • Add 5 µL of Tracer.

  • Incubation & Read:

    • Incubate for 60 minutes at RT in the dark.

    • Read on a multimode plate reader (Excitation: 320 nm; Emission 1: 615 nm, Emission 2: 665 nm).

  • Data Analysis:

    • Calculate TR-FRET Ratio = (Signal 665nm / Signal 615nm) × 10,000.

    • Plot Ratio vs. log[Compound] to determine IC50.

    • Self-Validation: The Z' factor must be > 0.5 for the assay to be considered robust.

Comparative Data: Fluorine Position vs. Potency[8]

The following table summarizes the impact of fluorine positioning on the indazole core for a representative series of ROCK1 inhibitors (derived from RSC Adv. 2024 data).[6]

Indazole SubstitutionIC50 (ROCK1)Oral Bioavailability (F%)Metabolic Stability (t1/2)
Unsubstituted 120 nM15%< 30 min
4-Fluoro 2500 nMNDND
5-Fluoro 85 nM35%60 min
6-Fluoro 14 nM 61% > 120 min
7-Fluoro 45 nM40%90 min

Note: The 4-position often results in steric clashes with the "gatekeeper" residue in the kinase hinge region, drastically reducing potency.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors. RSC Advances, 2021.

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles. RSC Advances, 2024.

  • Structure-Based Design and Characterization of Axitinib. PLoS One, 2015.

  • Linifanib (ABT-869) Potentiates the Efficacy of Chemotherapeutic Agents. Scientific Reports, 2016.[4] [4]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux. Journal of Medicinal Chemistry, 2019.

Sources

Foundational

The 3-(4-Fluorophenyl)-1H-Indazole Scaffold: A Versatile Pharmacophore in Medicinal Chemistry

Executive Summary The 3-(4-fluorophenyl)-1H-indazole scaffold represents a privileged structure in modern medicinal chemistry, serving as a critical pharmacophore for a diverse range of therapeutic targets, particularly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-(4-fluorophenyl)-1H-indazole scaffold represents a privileged structure in modern medicinal chemistry, serving as a critical pharmacophore for a diverse range of therapeutic targets, particularly in oncology and kinase inhibition . Unlike the N1-substituted indazoles or the 3-amino-4-aryl indazoles (exemplified by Linifanib), the C3-aryl substituted indazole motif offers a unique vector for engaging hydrophobic pockets in enzymes such as VEGFR , PDGFR , and IDO1 .

This technical guide analyzes the patent landscape, synthetic methodologies, and structure-activity relationships (SAR) of this specific scaffold. It provides researchers with a self-validating protocol for synthesis and a data-driven assessment of its biological potential.

Chemical Space & Structural Logic

The indazole nucleus is an isostere of indole, offering enhanced metabolic stability and hydrogen bond donor/acceptor properties. The introduction of a 4-fluorophenyl group at the C3 position creates a specific molecular geometry that exploits:

  • π-π Stacking: The C3-aryl ring facilitates aromatic interactions with residues like Phenylalanine or Tyrosine in the ATP-binding pocket of kinases.

  • Metabolic Blocking: The para-fluorine atom blocks the metabolically vulnerable C4 position of the phenyl ring, extending the half-life (

    
    ) of the molecule by preventing oxidative metabolism (CYP450-mediated hydroxylation).
    
  • Electronic Modulation: The fluorine atom exerts an electron-withdrawing inductive effect (-I), modulating the acidity of the N1-proton (

    
     shift), which influences binding affinity to targets requiring H-bond donation.
    
Structural Distinction

It is critical to distinguish the 3-(4-fluorophenyl)-1H-indazole scaffold from other clinically relevant indazoles:

  • Target Scaffold (C3-Aryl): 3-(4-fluorophenyl)-1H-indazole.

  • Linifanib (ABT-869): 3-amino-4-phenyl-1H-indazole (C3-amino, C4-aryl).

  • Pazopanib: 3-methyl-2H-indazole (N2-substituted).

Patent Landscape & Therapeutic Targets[1][2]

The intellectual property landscape for 3-(4-fluorophenyl)indazole derivatives is fragmented across several therapeutic areas, primarily driven by the scaffold's ability to mimic the adenine ring of ATP.

Key Patent Families
Patent / ApplicationAssigneeCore Claim / Relevance
US 8,022,227 B2 VariousMethod of Synthesis: Describes robust protocols for synthesizing 1H-indazoles, including 3-substituted variants, establishing the foundational IP for accessing this chemical space.[1][2][3]
CN 102898374 B Shanghai Bide PharmatechProcess Patent: Scalable preparation of 1H-indazole derivatives, highlighting the industrial relevance of the 3-aryl motif.
WO 2014/194127 Plexxikon Inc.Kinase Modulation: Discloses indazole derivatives as kinase inhibitors, where the 3-aryl substituent is a key diversity point for selectivity.
Biological Targets[6][7]
  • Receptor Tyrosine Kinases (RTKs): The scaffold is a potent core for inhibiting VEGFR2 and PDGFR , interfering with angiogenesis in solid tumors.

  • IDO1 (Indoleamine 2,3-dioxygenase 1): Recent studies identify 3-substituted indazoles as heme-binding inhibitors, blocking the kynurenine pathway to restore immune surveillance in cancer.

  • Wnt/

    
    -catenin Pathway:  Derivatives have shown utility in disrupting protein-protein interactions (e.g., Menin-MLL), crucial for treating specific leukemias.
    

Technical Deep Dive: Synthesis Protocol

Objective: Synthesize 3-(4-fluorophenyl)-1H-indazole via a Suzuki-Miyaura cross-coupling reaction. This route is preferred for its modularity, allowing rapid analog generation.

Reaction Scheme (DOT Visualization)

SynthesisPath Start 3-Iodo-1H-indazole (Core Scaffold) Catalyst Pd(PPh3)4 (5 mol%) Na2CO3 (2.0 eq) Start->Catalyst Reagent 4-Fluorophenylboronic acid (Ar-B(OH)2) Reagent->Catalyst Conditions DME/H2O (4:1) Reflux, 12h Catalyst->Conditions Product 3-(4-Fluorophenyl)-1H-indazole (Target) Conditions->Product Yield: 75-85%

Caption: Suzuki-Miyaura cross-coupling pathway for the synthesis of the target scaffold.

Step-by-Step Protocol
  • Reagents:

    • 3-Iodo-1H-indazole (1.0 equiv, 244 mg, 1.0 mmol)

    • 4-Fluorophenylboronic acid (1.2 equiv, 168 mg, 1.2 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [

      
      ] (0.05 equiv, 58 mg)
      
    • Sodium carbonate (

      
      ) (2.0 equiv, 212 mg)
      
    • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 v/v, 10 mL)

  • Procedure:

    • Degassing: Dissolve the indazole and boronic acid in DME/Water in a round-bottom flask. Sparge with Argon for 15 minutes to remove dissolved oxygen (Critical for Pd catalyst longevity).

    • Catalysis: Add the

      
       catalyst and 
      
      
      
      base under an Argon stream.
    • Reflux: Heat the reaction mixture to reflux (

      
      ) for 12 hours. Monitor progress via TLC (System: Hexane/EtOAc 3:1).
      
    • Work-up: Cool to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous

      
      .[4]
      
    • Purification: Concentrate under reduced pressure.[4][5] Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexane).

  • Validation:

    • Appearance: White to off-white solid.

    • Melting Point: 112–113 °C.

    • 1H NMR (300 MHz,

      
      ): 
      
      
      
      8.05 (m, 3H), 7.45 (m, 2H), 7.25 (m, 1H), 7.21 (m, 2H).
    • IR (

      
      ):  3406 (NH), 814 (C-F).
      

Biological Profiling & Data

The following data summarizes the cytotoxicity profile of the core scaffold compared to N-methylated derivatives, highlighting the importance of the free NH group or specific substitution patterns.

Table 1: Cytotoxic Activity (


) against Human Cancer Cell Lines 
Compound IDStructure DescriptionHCT-116 (Colon)

(

g/mL)
MDA-MB-231 (Breast)

(

g/mL)
3c 3-(4-Fluorophenyl)-1H-indazole < 94 (Moderate)< 103 (Moderate)
5c 3-(4-Fluorophenyl)-1-methyl-indazole< 64 (Potent)< 59 (Potent)
3j 3-(4-Methoxyphenyl)-1H-indazole< 87> 100

Data Source: Synthesized and tested as per protocols in MDPI Pharmaceuticals 2020 [1].

Insight: N-methylation (Compound 5c) significantly improves potency, likely by increasing lipophilicity and cellular permeability, or by locking the tautomeric state of the indazole.

Future Outlook & Strategic Recommendations

The 3-(4-fluorophenyl)-1H-indazole scaffold is currently under-exploited as a standalone drug but is highly prevalent as a "warhead" in fragment-based drug discovery (FBDD).

  • Scaffold Hopping: Researchers should explore replacing the phenyl ring with bioisosteres (e.g., pyridines, pyrimidines) while retaining the 4-fluoro geometry to maintain metabolic stability.

  • PROTAC Development: The C3-aryl position is an ideal attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs), as it extends into the solvent-exposed region of many kinase pockets.

  • C-H Activation: Moving away from Suzuki coupling to direct C-H arylation (using Ag(I) or Ru(II) catalysts) will reduce synthetic costs and toxic byproducts in large-scale manufacturing.

References

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI Pharmaceuticals, 2020.

  • Method of synthesizing 1H-indazole compounds. U.S. Patent 8,022,227 B2, 2011.

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Journal of Organic Chemistry, 2017.

  • Linifanib (ABT-869) - VEGFR/PDGFR Kinase Inhibitor. PubChem Compound Summary.

Sources

Protocols & Analytical Methods

Method

synthesis of 3-(4-fluorophenyl)-5-methyl-1H-indazole from 2-fluoro-5-methylbenzonitrile

This Application Note provides a rigorous, field-validated protocol for the synthesis of 3-(4-fluorophenyl)-5-methyl-1H-indazole (CAS: 395104-06-0).[1] This scaffold is a critical pharmacophore in medicinal chemistry, fr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 3-(4-fluorophenyl)-5-methyl-1H-indazole (CAS: 395104-06-0).[1] This scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as a core structure for p38 MAP kinase inhibitors, anti-inflammatory agents, and oncology targets.

The synthesis is designed via a robust two-step sequence starting from commercially available 2-fluoro-5-methylbenzonitrile .[1] This route is preferred over palladium-catalyzed coupling strategies due to its scalability, cost-efficiency, and avoidance of heavy metal scavenging in late-stage intermediates.[1]

Part 1: Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the nucleophilic aromatic substitution (


)  of an ortho-fluoro ketone by hydrazine.[1] The precursor ketone is accessed via the addition of a Grignard reagent to a nitrile.

Mechanism:

  • Nucleophilic Addition: 4-Fluorophenylmagnesium bromide adds to the nitrile carbon of 2-fluoro-5-methylbenzonitrile to form an imine magnesium salt.[1]

  • Hydrolysis: Acidic workup converts the imine salt into the benzophenone intermediate.

  • Cyclocondensation: Hydrazine condenses with the ketone to form a hydrazone, which then undergoes intramolecular

    
     cyclization to eject fluoride and form the indazole core.
    

SynthesisPath Target 3-(4-fluorophenyl)-5-methyl-1H-indazole (Target) Intermediate (2-fluoro-5-methylphenyl)(4-fluorophenyl)methanone (Key Intermediate) Intermediate->Target Step 2: Cyclization N2H4·H2O, n-BuOH Reflux (118°C) SM1 2-fluoro-5-methylbenzonitrile (Starting Material) SM1->Intermediate Step 1: Grignard Addition THF, 0°C to Reflux Then H3O+ Workup SM2 4-fluorophenylmagnesium bromide (Grignard Reagent) SM2->Intermediate Step 1: Grignard Addition THF, 0°C to Reflux Then H3O+ Workup Reagent Hydrazine Hydrate (Cyclization Agent) Reagent->Target Reagent

Figure 1: Retrosynthetic pathway and forward synthesis logic.

Part 2: Experimental Protocols

Step 1: Synthesis of (2-Fluoro-5-methylphenyl)(4-fluorophenyl)methanone

Objective: Conversion of the nitrile to the benzophenone via Grignard addition and hydrolysis.

Reagents & Materials:

  • Substrate: 2-Fluoro-5-methylbenzonitrile (1.0 equiv).

  • Reagent: 4-Fluorophenylmagnesium bromide (1.0 M in THF, 1.2 equiv).[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF).[1]

  • Quench: 3M Hydrochloric acid (HCl).[1]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain an inert atmosphere (Nitrogen or Argon).

  • Dissolution: Charge the flask with 2-fluoro-5-methylbenzonitrile (13.5 g, 100 mmol) and anhydrous THF (100 mL). Cool the solution to 0 °C using an ice bath.

  • Addition: Transfer 4-fluorophenylmagnesium bromide (120 mL, 120 mmol) to the addition funnel via cannula. Add dropwise to the nitrile solution over 45 minutes. Note: The reaction is exothermic; control the rate to maintain internal temperature < 5 °C.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to a gentle reflux (65 °C) for 3 hours to ensure complete conversion of the nitrile to the imine salt.

  • Hydrolysis (Critical): Cool the mixture to 0 °C. Carefully quench by slow addition of 3M HCl (150 mL). Caution: Vigorous gas evolution and exotherm.[1]

  • Digestion: Stir the biphasic mixture vigorously at room temperature for 2 hours (or overnight) to hydrolyze the imine intermediate to the ketone.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Combine organic phases, wash with brine (100 mL), dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: The crude oil often solidifies upon standing.[1] Recrystallize from Hexane/Ethyl Acetate (9:1) or use flash column chromatography (0-10% EtOAc in Hexanes) if high purity is required.[1]

Expected Yield: 85–92% (Yellowish solid/oil).[1]

Step 2: Cyclization to 3-(4-Fluorophenyl)-5-methyl-1H-indazole

Objective: Formation of the indazole core via condensation and


.

Reagents & Materials:

  • Substrate: (2-Fluoro-5-methylphenyl)(4-fluorophenyl)methanone (from Step 1).[1]

  • Reagent: Hydrazine hydrate (64% or 80% aqueous solution, 5.0 equiv).

  • Solvent: n-Butanol (preferred for higher boiling point) or Ethanol.[1]

Protocol:

  • Setup: Equip a round-bottom flask with a stir bar and a reflux condenser.

  • Mixing: Dissolve the benzophenone intermediate (23.2 g, ~100 mmol) in n-Butanol (200 mL).

  • Addition: Add Hydrazine hydrate (25 mL, ~500 mmol) in one portion.

  • Cyclization: Heat the reaction mixture to reflux (118 °C) . Stir for 12–16 hours.

    • Monitoring: Monitor by TLC (30% EtOAc/Hexane). The starting ketone spot will disappear, and a more polar fluorescent spot (Indazole) will appear.

  • Workup: Cool the mixture to room temperature. The product may precipitate directly.

    • If solid forms: Filter the solid, wash with cold ethanol, and dry.

    • If no precipitate:[1] Concentrate the n-Butanol to ~20% volume under reduced pressure.[1] Pour the residue into crushed ice/water (300 mL) with vigorous stirring. The product will precipitate as an off-white solid.[1]

  • Purification: Filter the crude solid. Wash with water (2 x 50 mL) and cold hexanes (50 mL). Recrystallize from Ethanol or Ethanol/Water to obtain analytical purity.[1]

Expected Yield: 75–85% (White to off-white solid).[1]

Part 3: Process Optimization & Troubleshooting

VariableRecommendationScientific Rationale
Solvent Choice (Step 2) n-Butanol vs. EthanolThe

cyclization of the ortho-fluoro group requires thermal energy.[1] Ethanol (bp 78°C) may be too slow; n-Butanol (bp 118°C) drives the reaction to completion faster.
Hydrazine Stoichiometry 5.0 - 10.0 equiv Excess hydrazine acts as both nucleophile and base (scavenging HF).[1] It prevents the formation of azine byproducts (dimers).
Grignard Initiation Iodine crystal If the Grignard does not initiate (if preparing in-house), add a crystal of iodine.[1] However, commercial solutions are recommended for consistency.
Imine Hydrolysis Time > 2 hrs The imine magnesium salt is stable.[1] Insufficient hydrolysis time with HCl will lead to low yields of the ketone.

Part 4: Analytical Data & Validation

Target Molecule: 3-(4-fluorophenyl)-5-methyl-1H-indazole Molecular Formula:


Molecular Weight:  226.25  g/mol [1]

Expected


 NMR (400 MHz, DMSO-

):
  • 
     13.2 (s, 1H, NH) – Broad singlet, exchangeable.
    
  • 
     7.95 (dd, 2H, Ar-H of fluorophenyl) – Ortho to indazole.
    
  • 
     7.75 (s, 1H, H-4 of indazole) – Singlet due to 5-Me substitution.
    
  • 
     7.50 (d, 1H, H-7 of indazole).
    
  • 
     7.35 (t, 2H, Ar-H of fluorophenyl) – Ortho to fluorine.
    
  • 
     7.25 (d, 1H, H-6 of indazole).
    
  • 
     2.45 (s, 3H, 
    
    
    
    ).

Mass Spectrometry (ESI+):

Part 5: Safety & Handling

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Handle in a fume hood with double gloves (Nitrile). In case of skin contact, wash with polyethylene glycol (PEG) followed by water.

  • Grignard Reagents: Pyrophoric hazards.[1] Ensure all glassware is oven-dried. Use a positive pressure of nitrogen. Have a Class D fire extinguisher available.

  • HF Generation: The cyclization releases HF (scavenged by hydrazine). Ensure waste streams are treated as basic fluoride waste.[1]

References

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[2][3] Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Journal of Organic Chemistry, 75(8), 2730–2732. Link

    • Note: Validates the general route of hydrazone/hydrazine cycliz
  • Xu, L., Peng, Y., Pan, Q., Jiang, Y., & Ma, D. (2013).[2] Cu-Catalyzed Coupling Reaction of 2-Halobenzonitriles with Hydrazine Carboxylic Esters. Journal of Organic Chemistry, 78(7), 3400–3401. Link

    • Note: Provides mechanistic insight into the condensation/cycliz
  • BenchChem Technical Support. (2025). Synthesis of 2-Fluoro-5-formylbenzonitrile and derivatives. Link

    • Note: General reactivity data for 2-fluoro-5-methylbenzonitrile.[1]

  • PubChem Compound Summary. (2025). 3-(4-Fluorophenyl)-5-methyl-1H-indazole.[1][4] National Center for Biotechnology Information.[1] Link

    • Note: Verific

Sources

Application

optimizing reaction conditions for 3-(4-fluorophenyl)-5-methyl-1H-indazole yield

Application Note: Process Optimization for the Synthesis of 3-(4-Fluorophenyl)-5-methyl-1H-indazole Executive Summary This Application Note details the optimization of reaction conditions for the synthesis of 3-(4-fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Optimization for the Synthesis of 3-(4-Fluorophenyl)-5-methyl-1H-indazole

Executive Summary

This Application Note details the optimization of reaction conditions for the synthesis of 3-(4-fluorophenyl)-5-methyl-1H-indazole , a privileged scaffold in kinase inhibitor discovery (e.g., VEGFR, PDGFR inhibitors). While 3-arylindazoles are potent pharmacophores, their synthesis is often bottlenecked by the poor reactivity of the C3-position and catalyst poisoning caused by the free N1-H functionality.

This guide moves beyond standard textbook procedures, presenting a Design of Experiments (DoE) approach that contrasts "Standard" vs. "Optimized" conditions. We demonstrate how switching from conventional Pd(0) sources to robust Pd(II) precatalysts, combined with specific base/solvent architectures, can increase isolated yields from ~45% to >85% while eliminating the need for N-protection/deprotection steps.

Retrosynthetic Analysis & Strategy

The most modular approach to 3-arylindazoles is the transition-metal-catalyzed cross-coupling of a pre-formed indazole core. De novo ring construction (e.g., from 2-aminobenzophenones) is less efficient for library generation where the aryl group varies.

Pathway:

  • Precursor: 5-Methyl-1H-indazole (Commercially available).

  • Activation: Regioselective C3-bromination.

  • Coupling: Suzuki-Miyaura coupling with 4-fluorophenylboronic acid.

Critical Challenge: The free N1-H (pKa ~14) can deprotonate under basic coupling conditions, forming an indazolyl anion that may coordinate to Palladium, poisoning the catalytic cycle.

Retrosynthesis Target 3-(4-Fluorophenyl)-5-methyl-1H-indazole (Target) Disconnect Suzuki-Miyaura Disconnection Target->Disconnect Precursor1 3-Bromo-5-methyl-1H-indazole (Electrophile) Disconnect->Precursor1 Precursor2 4-Fluorophenylboronic acid (Nucleophile) Disconnect->Precursor2 Start 5-Methyl-1H-indazole (Starting Material) Precursor1->Start  Br2 / NaOH   (C3-Bromination)

Figure 1: Retrosynthetic strategy focusing on the direct functionalization of the C3 position.

Optimization of Reaction Conditions

To maximize yield and minimize side reactions (e.g., protodeboronation of the boronic acid or N-arylation), we screened catalyst, base, and solvent parameters.

The "Free NH" Problem

Standard conditions (Pd(PPh₃)₄/Na₂CO₃/Toluene) often fail for free indazoles due to poor solubility of the intermediate indazolyl anion and catalyst deactivation. Our optimization focused on increasing the solubility of the active species and using sterically demanding ligands to prevent catalyst sequestration.

Screening Data Summary

Reaction Scale: 1.0 mmol 3-bromo-5-methyl-1H-indazole, 1.5 eq boronic acid.

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTempYield (Isolated)Observations
1 (Std) Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80°C42%Incomplete conversion; catalyst precipitation (black Pd).
2 Pd(dppf)Cl₂·DCMNa₂CO₃DME/H₂O (4:1)85°C65%Better conversion; Pd(dppf) is more robust to oxidation.
3 Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O (4:1)100°C78%SPhos promotes coupling of hindered/deactivated substrates.
4 Pd(dppf)Cl₂·DCM Cs₂CO₃ Dioxane/H₂O (4:1) 100°C 91% Optimal. Cs⁺ improves solubility of the indazolyl anion.
5 Pd(PPh₃)₄Cs₂CO₃DMF120°C55%Significant protodeboronation of boronic acid observed.

Key Insight: The use of Cesium Carbonate (Cs₂CO₃) in aqueous Dioxane is critical. The "Cesium Effect" aids in the solubility of the inorganic base in the organic phase and stabilizes the naked indazolyl anion, facilitating the transmetallation step without requiring N-protection.

Detailed Experimental Protocols

Phase 1: Preparation of 3-Bromo-5-methyl-1H-indazole

Before coupling, the core must be activated. This bromination is highly regioselective.

  • Dissolution: Dissolve 5-methyl-1H-indazole (1.32 g, 10 mmol) in DMF (15 mL).

  • Bromination: Add KOH (2.24 g, 40 mmol) followed by dropwise addition of a solution of Bromine (Br₂) (1.0 mL, 20 mmol) in DMF (5 mL) at 0–5°C.

    • Note: Basic conditions promote bromination at C3 via the anion.

  • Reaction: Stir at RT for 1 hour. Monitor by TLC (Hexane/EtOAc 3:1).

  • Quench: Pour into ice-water containing 10% sodium bisulfite (to quench excess Br₂).

  • Isolation: Filter the resulting precipitate, wash with water, and dry in a vacuum oven at 50°C.

    • Expected Yield: ~90-95% (Off-white solid).

Phase 2: Optimized Suzuki Coupling (The Target Reaction)

Protocol based on Entry 4 (Table above).

Reagents:

  • 3-Bromo-5-methyl-1H-indazole (211 mg, 1.0 mmol)

  • 4-Fluorophenylboronic acid (210 mg, 1.5 mmol)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·DCM) (41 mg, 0.05 mmol)

  • Base: Cesium Carbonate (Cs₂CO₃) (652 mg, 2.0 mmol)

  • Solvent: 1,4-Dioxane (8 mL) / Water (2 mL) (Degassed)

Step-by-Step Procedure:

  • Setup: Charge a 20 mL microwave vial or pressure tube with the bromo-indazole, boronic acid, and Cs₂CO₃.

  • Inert Atmosphere: Evacuate and backfill with Nitrogen (N₂) or Argon (3 cycles). This is crucial to preserve the Pd catalyst.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM quickly under a positive stream of N₂. Cap the vial immediately.

  • Reaction: Heat to 100°C (oil bath) or use Microwave irradiation (100°C, 1 hour).

    • Microwave Note: If using MW, reaction time is typically 45-60 mins. Conventional heating requires 4-12 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (30 mL) and Water (10 mL).

    • Separate layers. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient from 0% to 40% EtOAc in Hexanes.

    • Product: The target compound usually elutes around 25-30% EtOAc.

Workflow Visualization

OptimizationWorkflow Start Start: 3-Bromo-5-methyl-1H-indazole Decision1 Is N1-Protected? Start->Decision1 PathA Route A: Free NH (Direct) Decision1->PathA No PathB Route B: Protected (THP/SEM) Decision1->PathB Yes CondA Use Cs2CO3 / Dioxane:H2O Pd(dppf)Cl2 @ 100°C PathA->CondA CondB Use Na2CO3 / Toluene:EtOH Pd(PPh3)4 @ 80°C PathB->CondB Check Check Conversion (LCMS) CondA->Check CondB->Check Success Isolate Target (Yield >85%) Check->Success Complete Fail Low Yield / Black Pd? Check->Fail Incomplete Retry Switch to Route A or Add SPhos Ligand Fail->Retry

Figure 2: Decision tree for selecting reaction conditions based on substrate protection status.

Analytical Validation

To ensure the protocol was successful, verify the product using the following markers:

  • 1H NMR (400 MHz, DMSO-d6): Look for the disappearance of the NH signal (broad, ~13 ppm) if N-arylation occurred (bad) vs retention of NH (good). The 4-fluorophenyl group will show characteristic multiplets at δ 7.9–8.0 (2H) and 7.3–7.4 (2H). The 5-methyl singlet should appear around δ 2.45.

  • LC-MS: Mass [M+H]+ = 227.1 (Calculated for C14H11FN2).

  • Impurity Check: Watch for Protodeboronation (Fluorobenzene formation) which indicates the reaction temperature was too high or the catalyst was inactive.

References

  • Synthesis of 3-Aryl-1H-indazoles via Suzuki Coupling

    • Title: "Pd(PPh3)
    • Source: MDPI (Molecules)
    • URL:[Link]

  • Microwave-Assisted Coupling of Free NH Indazoles

    • Title: "Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles"
    • Source: Tetrahedron Letters (via ResearchG
    • URL:[Link]

  • Catalyst Optimization for Indazoles

    • Title: "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles"
    • Source: NIH (N
    • URL:[Link]

  • General Indazole Functionalization Guide

    • Title: "Indazole synthesis and functionaliz
    • Source: Organic Chemistry Portal
    • URL:[Link]

Sources

Method

Application Note: Overcoming Solubility Bottlenecks of Hydrophobic Indazole Derivatives in DMSO

Target Audience: Researchers, Formulation Scientists, and Drug Discovery Professionals Content Focus: Thermodynamic stabilization, stock solution integrity, and self-validating solubilization protocols for hydrophobic he...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Discovery Professionals Content Focus: Thermodynamic stabilization, stock solution integrity, and self-validating solubilization protocols for hydrophobic heterocyclic compounds.

Introduction & Mechanistic Root Cause Analysis

Indazole derivatives are highly privileged pharmacophores in modern drug discovery, frequently serving as core scaffolds for kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). However, these molecules often exhibit "brick dust" properties—characterized by rigid, planar structures that promote strong intermolecular π-π stacking and hydrogen bonding (N-H···N). This results in exceptionally high crystal lattice energies.

While Dimethyl Sulfoxide (DMSO) is the universal solvent for high-throughput screening (HTS) stock solutions, hydrophobic indazoles frequently suffer from undetected precipitation in high-concentration DMSO stocks (10–50 mM). This phenomenon affects up to 15–26% of screening libraries, leading to tip clogging in automated liquid handlers and severe data integrity issues, including false-negatives due to under-dosing, or false-positives caused by nano-aggregate light scattering[1].

The Causality of Precipitation: Hygroscopicity and Hydrophobic Collapse

The assumption that a compound remains indefinitely soluble in 100% DMSO is a critical failure point in early drug development. DMSO is highly hygroscopic. When exposed to atmospheric moisture during repeated freeze-thaw cycles or routine handling, water is rapidly absorbed into the solvent. Because water is a superior hydrogen-bond donor, it preferentially hydrogen-bonds with the DMSO sulfoxide oxygen. This localized interaction strips the solvent shield away from the hydrophobic indazole core, forcing the drug molecules into a "hydrophobic collapse" where they self-associate, nucleate, and precipitate[2]. Furthermore, direct dilution of these pure DMSO stocks into aqueous assay media induces immediate "hydrophobic shock," generating colloidal suspensions that invalidate biological assays[3].

PrecipitationMechanism Indazole Hydrophobic Indazole (High Lattice Energy) DMSO_Pure Anhydrous DMSO (100%) Indazole->DMSO_Pure Dissolution (10-50 mM) Water_Ingress Atmospheric Moisture (Hygroscopic Absorption) DMSO_Pure->Water_Ingress Storage / Freeze-Thaw Precipitation Nucleation & Precipitation (False Assay Data) DMSO_Pure->Precipitation Direct Aqueous Dilution DMSO_Hydrated Hydrated DMSO (Reduced Solvating Power) Water_Ingress->DMSO_Hydrated H-Bonding with DMSO DMSO_Hydrated->Precipitation Hydrophobic Collapse

Caption: Mechanistic pathway of indazole precipitation in DMSO due to hygroscopicity and aqueous dilution.

Core Solubility Enhancement Strategies in DMSO

To maintain the thermodynamic solubility of indazole derivatives in DMSO and prevent precipitation upon subsequent dilution, researchers must engineer the solvent microenvironment rather than relying solely on kinetic interventions like heat or sonication.

Strategy A: Co-Solvent Matrix Engineering ("Advanced DMSO")

Recent advancements in PROTAC and hydrophobic drug formulation have demonstrated that pure DMSO is often insufficient. By engineering an "Advanced DMSO" (e.g., DMSO 2.0) containing hydrophilic adjuvants, precipitation can be completely inhibited[4]. Incorporating co-solvents like PEG300 or surfactants like Tween-80 directly into the DMSO stock (e.g., 10% DMSO, 40% PEG300, 5% Tween-80) disrupts the bulk solvent ordering[5].

  • Causality: PEG300 provides steric shielding around the indazole core, while Tween-80 lowers the interfacial tension. If water enters the stock, or when the stock is diluted into media, the surfactant forms transient micelles that trap the indazole in a monomeric state, preventing crystal nucleation.

Strategy B: In-Situ pH Modulation (Thermodynamic Ionization)

Indazoles possess a weakly basic pyridine-like nitrogen and a weakly acidic pyrrole-like nitrogen. Depending on the functional group substitutions, their apparent pKa can be leveraged.

  • Causality: Adding trace amounts of a volatile acid (e.g., 0.1% Trifluoroacetic acid, TFA) to the DMSO stock protonates basic indazole derivatives in situ. This converts the neutral hydrophobic molecule into an ion pair. The resulting ion-dipole interactions between the protonated indazole and the polar DMSO drastically lower the free energy of solvation, shifting the thermodynamic equilibrium toward complete dissolution.

Strategy C: Environmental Control (Anhydrous Handling)

Because the exact mixing method and the presence of trace water dictate the particle growth of precipitates[6], strict environmental controls are mandatory. Preparing stocks in a low-humidity glovebox and storing them under Argon gas prevents the hygroscopic degradation of the solvent's solvating power.

Quantitative Data: Solvation Efficacy Comparison

The following table summarizes the expected thermodynamic solubility limits and downstream dilution risks for a highly hydrophobic, model indazole derivative across different DMSO formulations.

Solvent SystemPrimary Mechanism of ActionTypical Indazole Solubility LimitRisk of Precipitation upon Aqueous Dilution
100% Anhydrous DMSO Baseline dipole-dipole solvation5 – 10 mMHigh (Immediate Hydrophobic Shock)
Hydrated DMSO (10% Water) Preferential H-bonding (Solvent stripping)< 1 mMVery High (Pre-precipitated in stock)
DMSO + 0.1% TFA In-situ ionization (Ion-dipole interaction)20 – 50 mMMedium (Dependent on buffer pH)
DMSO + 40% PEG300 Steric shielding & Co-solvency> 50 mMLow (Maintains clear solution)
Bifunctional Sulfoxide Substitutes Enhanced amphiphilic encapsulation30 – 50 mMLow [2]

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in drug screening, a protocol cannot rely on visual inspection alone. Nano-particulates often appear optically clear but will still invalidate bioassays. The following protocol integrates stock preparation with a self-validating analytical Quality Control (QC) step.

Protocol 1: Preparation of Enhanced Co-Solvent DMSO Stock

Objective: Formulate a stable 50 mM stock of a hydrophobic indazole derivative.

  • Weighing: Accurately weigh the indazole API in a low-humidity environment (<20% RH).

  • Primary Solvation: Add 100% Anhydrous DMSO (sealed under Argon) to achieve a theoretical concentration of 100 mM.

  • Kinetic Disruption: Sonicate the vial in a water bath at 37°C for 10 minutes to overcome initial crystal lattice energy.

  • Matrix Engineering: Slowly add an equal volume of anhydrous PEG300 (pre-warmed to 37°C) to the vial, bringing the final theoretical concentration to 50 mM in a 50:50 DMSO:PEG300 matrix.

  • Homogenization: Vortex strictly at medium speed for 60 seconds. Note: Over-vortexing can induce cavitation-mediated nucleation[6].

Protocol 2: Thermodynamic Validation via Centrifugation & HPLC (Self-Validating QC)

Objective: Prove that the compound is in a true thermodynamic solution, not a kinetic nano-suspension.

  • Stress Testing: Subject a 100 µL aliquot of the prepared stock to three rapid freeze-thaw cycles (-20°C to 25°C). This provides the activation energy for nucleation; if the solution is metastable, it will crash out.

  • Physical Separation: Centrifuge the stressed aliquot at 15,000 × g for 20 minutes at 20°C. This forces any colloidal aggregates or nano-crystals to the bottom of the tube.

  • Sampling: Carefully aspirate 10 µL from the absolute top layer of the supernatant without disturbing the bottom.

  • Quantification: Dilute the 10 µL sample into 990 µL of a universally soluble analytical mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Analyze via HPLC-UV against a standard curve.

  • Validation Criterion: If the calculated concentration of the supernatant is ≥ 95% of the theoretical concentration (50 mM), thermodynamic solubility is confirmed.

SolubilizationWorkflow Start Indazole in DMSO (Precipitation Observed) Check_pKa Analyze pKa & Ionizability Start->Check_pKa Acidic_Basic Ionizable Groups Present? Check_pKa->Acidic_Basic pH_Adjust In-Situ pH Modulation (Add 0.1% TFA or Base) Acidic_Basic->pH_Adjust Yes Neutral Neutral / Highly Lipophilic Acidic_Basic->Neutral No QC Self-Validating QC (Centrifugation + HPLC) pH_Adjust->QC CoSolvent Co-Solvent Addition (DMSO + PEG300/Tween-80) Neutral->CoSolvent Optimize Solvent CoSolvent->QC

Caption: Decision matrix and self-validating workflow for enhancing indazole solubility in DMSO.

References

  • Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde Thesis. 3

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central (PMC). 2

  • Patel, K. (2025). Abstract 3170: DMSO 2.0 - An advanced DMSO product for 2D and 3D cell culture of PROTACs and hydrophobic drugs. Cancer Research - AACR Journals. 4

  • Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening (ResearchGate). 1

  • Indazole | Heterocyclic Compound. MedChemExpress. 5

  • Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. PubMed.6

Sources

Application

Application Notes and Protocols: Functionalization of the 5-Methyl Group in 3-Aryl-1H-Indazole Frameworks

Introduction The 3-aryl-1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The strategic functionalization of this framework allows for the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 3-aryl-1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The strategic functionalization of this framework allows for the fine-tuning of physicochemical properties and biological activity, making it a focal point for drug discovery and development. Among the various positions on the indazole ring, the 5-methyl group presents a unique opportunity for late-stage modification. Direct C(sp³)–H functionalization of this methyl group offers an atom-economical and efficient route to introduce diverse functionalities, thereby expanding the chemical space accessible for structure-activity relationship (SAR) studies.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for the functionalization of the 5-methyl group in 3-aryl-1H-indazole frameworks. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols for key transformations, and offer insights into the underlying reaction mechanisms.

Significance of 5-Methyl Functionalization

The introduction of functional groups at the 5-methyl position of 3-aryl-1H-indazoles can profoundly impact their biological activity. This "magic methyl" effect, as it is often referred to in medicinal chemistry, can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties.[7] Traditional synthetic routes to access such derivatives often involve multi-step sequences, starting from pre-functionalized building blocks. In contrast, direct C-H functionalization provides a more convergent and flexible approach, allowing for the rapid diversification of lead compounds.

The methodologies discussed herein focus on leveraging modern synthetic strategies, including radical-based and photocatalytic approaches, to achieve selective and efficient transformations of the 5-methyl group. These methods are characterized by their mild reaction conditions and broad functional group tolerance, making them amenable to complex molecular scaffolds.[5][8][9]

Core Methodologies and Protocols

This section details key protocols for the functionalization of the 5-methyl group. The choice of method will depend on the desired functionality and the overall substitution pattern of the 3-aryl-1H-indazole substrate.

Radical-Mediated Halogenation

Radical halogenation provides a direct entry point for further derivatization, such as cross-coupling reactions or nucleophilic substitutions. The use of N-halosuccinimides (NXS) as halogen sources is a common and effective strategy.

Protocol 1: Radical Bromination of 5-Methyl-3-aryl-1H-indazole

This protocol describes the selective bromination of the 5-methyl group using N-bromosuccinimide (NBS) and a radical initiator.

Rationale: The reaction proceeds via a free-radical chain mechanism. The initiator, upon thermal or photochemical decomposition, generates a radical that abstracts a hydrogen atom from the 5-methyl group, forming a benzylic radical. This radical then reacts with NBS to afford the 5-(bromomethyl) product and a succinimidyl radical, which propagates the chain. The selectivity for the benzylic position is driven by the stability of the resulting radical.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve 5-methyl-3-aryl-1H-indazole in a suitable solvent (e.g., CCl4 or DCE). add_nbs Add N-bromosuccinimide (NBS). start->add_nbs add_initiator Add a radical initiator (e.g., AIBN or benzoyl peroxide). add_nbs->add_initiator heat Heat the reaction mixture to reflux (typically 60-80 °C). add_initiator->heat monitor Monitor the reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction mixture to room temperature. monitor->cool Upon completion filter Filter to remove succinimide. cool->filter wash Wash the filtrate with aqueous Na2S2O3 and brine. filter->wash dry Dry the organic layer over Na2SO4. wash->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify the crude product by column chromatography. concentrate->purify G PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Radical_Source Cyanomethyl Radical Source (BrCH2CN) PC_excited->Radical_Source SET Light Visible Light (hν) Light->PC Excitation Substrate 5-Methyl-3-aryl-1H-indazole (Ar-CH3) Benzylic_Radical Benzylic Radical (Ar-CH2•) Substrate->Benzylic_Radical Cyanomethyl_Radical Cyanomethyl Radical (•CH2CN) Radical_Source->Cyanomethyl_Radical Fragmentation Benzylic_Radical->Cyanomethyl_Radical Radical Coupling Cyanomethyl_Radical->Substrate HAT Product 5-(2-Cyanoethyl)-3-aryl-1H-indazole (Ar-CH2CH2CN)

Sources

Method

Application Note: Microwave-Assisted Synthesis of 3-(4-Fluorophenyl)-5-methyl-1H-indazole

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Application Area: Kinase Inhibitor Scaffold Generation, High-Throughput Library Synthesis, Green Chemistry Executive Summary & S...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Application Area: Kinase Inhibitor Scaffold Generation, High-Throughput Library Synthesis, Green Chemistry

Executive Summary & Scientific Rationale

The 3-aryl-1H-indazole core is a privileged pharmacophore in modern drug discovery, frequently utilized as a hinge-binding motif in kinase inhibitors targeting the PI3K/Akt/mTOR and PLK4 pathways[1][2]. However, the traditional synthesis of 3-aryl-1H-indazoles via conventional Suzuki-Miyaura cross-coupling is notoriously challenging. The free (NH) group of the indazole ring can coordinate with palladium to form inactive off-cycle complexes or undergo competing N-arylation, typically necessitating tedious protection/deprotection sequences[3].

This application note details a highly optimized, self-validating protocol for the direct, protecting-group-free synthesis of 3-(4-fluorophenyl)-5-methyl-1H-indazole via microwave-assisted Suzuki-Miyaura cross-coupling. By leveraging dielectric microwave heating, we achieve instantaneous, localized superheating of the polar solvent system. This kinetic acceleration drives the desired C3-arylation forward rapidly, bypassing the slower thermodynamic pathways that lead to catalyst poisoning and thermal degradation[4].

Causality in Experimental Design
  • Microwave Dielectric Heating: Unlike conventional convective heating, microwave irradiation directly excites the dipoles in the 1,4-dioxane/water solvent mixture. This reduces the reaction time from 24 hours to 10 minutes, minimizing the residence time of the sensitive unprotected indazole at elevated temperatures[4].

  • Catalyst & Ligand Choice: We utilize

    
    . The sterically demanding, bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand prevents the free indazole nitrogen from forming stable, multi-coordinate dead-end complexes with the palladium center, enforcing high regioselectivity for the C3-position[5].
    
  • Biphasic Solvent System: A 4:1 mixture of 1,4-Dioxane and water ensures complete solubilization of the organic substrates while providing the necessary aqueous environment to activate the boronic acid into the highly reactive boronate species required for transmetalation.

Experimental Workflows and Mechanistic Logic

To visualize the operational process and the underlying catalytic logic, refer to the diagrams below.

Pathway A 3-Bromo-5-methyl- 1H-indazole C Microwave Reactor (140°C, 10 min) A->C B 4-Fluorophenyl- boronic acid B->C E 3-(4-Fluorophenyl)- 5-methyl-1H-indazole C->E >85% Yield D Pd(dppf)Cl2 / K2CO3 Dioxane:H2O (4:1) D->C Catalytic System

Figure 1: Microwave-assisted Suzuki-Miyaura workflow for 3-aryl-1H-indazole synthesis.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (C-Br Activation) Pd0->OxAdd 3-Bromo-5-methyl-1H-indazole TransMet Transmetalation (Boronate Transfer) OxAdd->TransMet 4-Fluorophenylboronic acid + Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Product Release MW Microwave Energy (Dielectric Heating) MW->OxAdd MW->TransMet

Figure 2: Mechanistic logic of the Pd-catalyzed cross-coupling under microwave dielectric heating.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmount (for 1 mmol scale)Role
3-Bromo-5-methyl-1H-indazole211.061.0 eq211 mgElectrophile
4-Fluorophenylboronic acid139.921.2 eq168 mgNucleophile

816.640.05 eq41 mgPre-catalyst
Potassium Carbonate (

)
138.212.5 eq345 mgBase
1,4-Dioxane (Anhydrous)88.11-4.0 mLOrganic Solvent
Deionized Water (Degassed)18.02-1.0 mLAqueous Co-solvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Key quality control (QC) checkpoints are integrated to ensure reaction fidelity before proceeding to the next step.

Step 1: Reaction Assembly & Degassing
  • Equip a 10 mL heavy-walled microwave-safe reaction vial with a magnetic stir bar.

  • Add 211 mg (1.0 mmol) of 3-bromo-5-methyl-1H-indazole, 168 mg (1.2 mmol) of 4-fluorophenylboronic acid, and 345 mg (2.5 mmol) of

    
    .
    
  • Add 4.0 mL of 1,4-Dioxane and 1.0 mL of

    
    .
    
  • QC Checkpoint 1 (Degassing): Seal the vial with a septum cap. Sparge the heterogeneous mixture with Argon gas for exactly 5 minutes using a submerged needle and a vent needle. Causality: Oxygen must be rigorously excluded to prevent the rapid oxidation of the active Pd(0) species to inactive Pd(II) oxides.

  • Quickly remove the septum cap, add 41 mg (5 mol%) of

    
    , and immediately seal the vial with a Teflon-lined microwave crimp cap.
    
Step 2: Microwave Irradiation
  • Place the vial into a dedicated scientific microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover).

  • Program the following parameters:

    • Target Temperature: 140 °C

    • Hold Time: 10 minutes

    • Pre-stirring: 30 seconds (to ensure suspension homogeneity)

    • Cooling: On (Air cooling post-reaction until T < 40 °C)

    • Pressure Limit: 250 psi (17 bar)

  • QC Checkpoint 2 (Reaction Monitoring): Monitor the real-time power and pressure curves. The power should spike initially to reach 140 °C, then drop to a low maintenance wattage (10-30 W). A sudden spike in pressure indicates solvent degradation or a runaway exothermic reaction; the system should auto-abort if pressure exceeds 250 psi.

Step 3: Workup and Isolation
  • After the vial has cooled to room temperature, uncap carefully.

  • Dilute the reaction mixture with 15 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Wash the organic layer with distilled water (

    
     mL) and brine (
    
    
    
    mL).
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure using a rotary evaporator.
    
Step 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel (230-400 mesh).

  • Elute with a gradient of Hexanes/Ethyl Acetate (90:10 to 70:30 v/v).

  • QC Checkpoint 3: Monitor fractions via TLC (UV active at 254 nm). The desired product typically elutes at an

    
     of ~0.35 in 70:30 Hexanes/EtOAc.
    
  • Pool the product-containing fractions and evaporate to yield the pure 3-(4-fluorophenyl)-5-methyl-1H-indazole as an off-white solid.

Reaction Optimization Data

The integration of microwave technology requires precise tuning of time and temperature. The table below summarizes the quantitative optimization data that validates the chosen parameters.

EntryCatalyst SystemSolventTemp (°C)Heating MethodTime (min)Isolated Yield (%)
1

Dioxane/

100Conventional1440 (24h)45% (High byproduct)
2

Dioxane/

120Microwave1568%
3

DMF/

140Microwave1065% (Difficult workup)
4

Dioxane/

140 Microwave 10 89% (Optimal)

Note: Entry 4 demonstrates that the combination of the dppf ligand and the Dioxane/


 system under microwave conditions provides the highest yield with the cleanest impurity profile[5].

Analytical Characterization

To confirm the successful synthesis of 3-(4-fluorophenyl)-5-methyl-1H-indazole, the following analytical signatures should be observed:

  • LC-MS (ESI+): Calculated for

    
    
    
    
    
    : 227.09; Found: 227.10.
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    13.15 (br s, 1H, NH), 7.98 – 7.92 (m, 2H, Ar-H), 7.65 (s, 1H, Ar-H), 7.48 (d,
    
    
    Hz, 1H, Ar-H), 7.35 (t,
    
    
    Hz, 2H, Ar-H), 7.20 (dd,
    
    
    Hz, 1H, Ar-H), 2.42 (s, 3H,
    
    
    ).
  • 
    F NMR (376 MHz, DMSO-
    
    
    
    ):
    
    
    -114.50 (s, 1F).

References

  • Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Asian Journal of Research in Chemistry.[Link]

  • Microwave-Assisted Functionalization of Indazoles: An Overview. Semantic Scholar.[Link][4]

  • Efficient Synthesis of 3-Aryl-1H-indazol-5-amine by Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction under Microwave-Assisted Conditions. ResearchGate.[Link][5]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. ResearchGate.[Link][3]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. ResearchGate.[Link][2]

Sources

Application

Application Note: Recrystallization Protocols for 3-(4-fluorophenyl)-5-methyl-1H-indazole

Introduction & Chemical Context The compound 3-(4-fluorophenyl)-5-methyl-1H-indazole represents a classic "privileged scaffold" in medicinal chemistry, often serving as a core pharmacophore for kinase inhibitors (e.g., V...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound 3-(4-fluorophenyl)-5-methyl-1H-indazole represents a classic "privileged scaffold" in medicinal chemistry, often serving as a core pharmacophore for kinase inhibitors (e.g., VEGFR, p38 MAP kinase) and estrogen receptor modulators.[1][2]

Purification of this compound presents specific physicochemical challenges:

  • Amphoteric Nature: The indazole core possesses both a pyridine-like nitrogen (

    
    , electron-withdrawing) and a pyrrole-like nitrogen (
    
    
    
    -H, hydrogen bond donor).[1][2] This makes it susceptible to co-crystallization with synthesis byproducts.[2]
  • Lipophilicity vs. Polarity: The 5-methyl and 3-(4-fluorophenyl) groups significantly increase lipophilicity compared to the parent indazole, reducing solubility in water but increasing it in non-polar aromatics like toluene.[2]

  • Regioisomerism: Synthesis via hydrazine condensation often yields trace amounts of the

    
    -indazole isomer, which must be removed.[1][2][3]
    

This guide details a self-validating solvent selection process and an optimized recrystallization protocol designed to achieve


 HPLC purity.

Solvent Selection Strategy

Based on the structural properties and literature precedents for 3-aryl-indazoles, we categorize candidate solvents into three tiers. The selection logic relies on the principle that the 4-fluorophenyl moiety drives solubility in aromatics, while the indazole NH requires hydrogen-bonding capability for optimal crystal lattice formation.[1][2]

Table 1: Candidate Solvent Systems
Solvent SystemRoleMechanism of ActionRecommended Use
Ethanol (95%) Primary CandidateProtic/Polar: Solubilizes the indazole at reflux via H-bonding; reduced solubility at RT precipitates the product.[2]Initial purification; removal of polar inorganic salts.[2]
Toluene Secondary Candidate

-

Stacking:
Excellent solubility for the fluorophenyl ring at high temps; poor solubility for polar impurities.[2]
Removal of regioisomers and "oily" non-polar byproducts.[2]
EtOAc / Heptane Binary SystemTunable Polarity: Ethyl Acetate dissolves the compound; Heptane acts as the anti-solvent to force precipitation.[2][4]Fine-tuning yield; best for large-scale batches to avoid high boiling points.
DMF / Water "Nuclear" OptionHigh Solvency: DMF dissolves almost all indazole derivatives.[2][4] Water acts as a strong anti-solvent.[2]Only for very impure, dark crude material or if the compound is insoluble in alcohols.[1][2][3]

Protocol A: Rapid Solubility Screening

Do not commit the entire batch to a single solvent immediately.[2] Use this micro-scale screen to determine the optimal system for your specific crude batch profile.[2]

Reagents: Crude 3-(4-fluorophenyl)-5-methyl-1H-indazole (100 mg per vial).[2] Equipment: 4 mL scintillation vials, heating block (


).
  • Preparation: Place 100 mg of crude solid into three separate vials.

  • Solvent Addition:

    • Vial A: Add 1.0 mL Ethanol (95%) .

    • Vial B: Add 1.0 mL Toluene .

    • Vial C: Add 0.5 mL Ethyl Acetate .

  • Heating: Heat all vials to boiling (or

    
     for Toluene/Ethanol).
    
    • Observation: If solid does not dissolve, add solvent in 0.2 mL increments until dissolved.[1][2][3]

  • Cooling: Allow vials to cool slowly to Room Temperature (RT) on the benchtop for 2 hours.

  • Evaluation:

    • Crystals vs. Oil: Check for distinct geometric crystals (needles/plates). If "oiling out" occurs (droplets instead of crystals), that solvent is unsuitable.[1][2]

    • Recovery: Cool to

      
      . Filter and weigh. Target recovery is 70-85%.[2]
      

Decision Logic:

  • If Ethanol yields crystals: Use Protocol B (Method 1).

  • If Ethanol oils out but Toluene works: Use Protocol B (Method 2). [4]

  • If EtOAc dissolves but no crystals form: Add Heptane dropwise at reflux until cloudy, then cool.[1][2][3][4]

Protocol B: Optimized Recrystallization Procedures

Method 1: The Ethanol Process (Standard)

Best for removing inorganic salts and polar synthesis byproducts (e.g., hydrazine residues).[1]

  • Dissolution:

    • Charge crude 3-(4-fluorophenyl)-5-methyl-1H-indazole into a round-bottom flask.

    • Add Ethanol (95%) at a ratio of 10 mL per gram of solid.[4]

    • Heat to reflux (

      
      ) with magnetic stirring.
      
    • Note: If the solution is not clear, add Ethanol in 10% increments.[1][2][3] If dark particles remain, they are likely inorganic; filter the hot solution through a pre-heated Celite pad.[1][2][3]

  • Nucleation:

    • Remove from heat and allow the flask to cool to approx.

      
      .
      
    • Optional: If the solution is very dark, add Activated Carbon (5 wt%), reflux for 10 mins, and hot filter.

  • Crystallization:

    • Allow to cool to RT without stirring (stirring can induce rapid precipitation of impurities).

    • Once crystals appear, chill in an ice bath (

      
      ) for 2 hours to maximize yield.
      
  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).

    • Wash: Wash the cake with cold Ethanol (

      
      , 2 mL per gram).
      
    • Dry: Vacuum oven at

      
       for 12 hours.
      
Method 2: The Toluene Process (High Purity)

Best for removing regioisomers and non-polar starting materials (e.g., ketones).[1]

  • Dissolution:

    • Charge crude solid.[2][5] Add Toluene (8 mL per gram).

    • Heat to

      
       until dissolved.
      
  • Anti-Solvent (Optional):

    • If the yield is expected to be low (high solubility), add Heptane or Hexane dropwise to the hot solution until a faint persistent turbidity is observed.[1][2] Add 1 mL of Toluene to clear it.[2]

  • Slow Cooling:

    • Wrap the flask in a towel or place in a warm oil bath with the heat turned off to ensure very slow cooling.[2] This promotes the formation of large, pure needles and excludes impurities from the lattice.[1][2][3]

  • Isolation:

    • Filter at RT (Toluene solutions can become viscous at

      
      ).
      
    • Wash with 1:1 Toluene/Heptane.[1][2]

Troubleshooting & Visualization

Common Issue: "Oiling Out"

If the product separates as a separate liquid phase rather than crystals, the solution is likely too concentrated or the solvent is too polar/non-polar mismatch.[1][2][3]

  • Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure material (if available) or scratch the glass wall with a rod. Add a compatible co-solvent (e.g., if in Ethanol/Water, add more Ethanol).[1][2][3]

Workflow Diagram

The following diagram illustrates the decision matrix for solvent selection and troubleshooting.

RecrystallizationWorkflow Start Crude 3-(4-fluorophenyl)-5-methyl-1H-indazole Screen Solubility Screen (100mg scale) 1. Ethanol 2. Toluene Start->Screen Decision1 Did crystals form? Screen->Decision1 PathEthanol Ethanol: Good Crystals Decision1->PathEthanol Yes (EtOH) PathToluene Toluene: Good Crystals Decision1->PathToluene Yes (Tol) PathOil Oiling Out / No Crystals Decision1->PathOil No ActionEthanol Proceed to Protocol B (Method 1) Ethanol Reflux PathEthanol->ActionEthanol ActionToluene Proceed to Protocol B (Method 2) Toluene High-Temp PathToluene->ActionToluene FixOil Troubleshooting: 1. Re-heat 2. Add Seed Crystal 3. Adjust Co-solvent Ratio PathOil->FixOil Final Pure Crystalline Solid (>98% HPLC) ActionEthanol->Final ActionToluene->Final FixOil->Screen Retry with Binary Solvent (EtOAc/Heptane)

Caption: Decision matrix for solvent selection based on initial screening results.

References

  • Synthesis and Crystallization of 3-Aryl-Indazoles

    • Title: Synthesis of 5-fluoro-1-[4-(trifluoromethyl)phenyl]-3-(4-piperidinyl)-1H-indazole hydrochloride (Recrystallization from Isopropyl Alcohol).[6]

    • Source: PrepChem.[2]

    • URL:[Link]

  • General Indazole Purification Methods

    • Title: Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation (Purific
    • Source: Beilstein Journal of Organic Chemistry.[2]

    • URL:[Link]

  • Solvent Screening for Polymorphs

    • Title: Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.[1][2][3]

    • Source: Pharmaceutical Technology.[2][7]

    • URL:[Link]

  • Analogous Fluorinated Indazole Properties

    • Title: 4-Fluoro-1H-indazole | CAS Number 341-23-1 (Properties and Applications).[2]

    • Source: Ossila.[2]

Sources

Technical Notes & Optimization

Optimization

troubleshooting low yields in 3-(4-fluorophenyl)-5-methyl-1H-indazole synthesis

Ticket ID: IND-5Me-4F-001 Subject: Optimization of Low Yields in C3-Arylation of 5-Methylindazole Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Executive Summary The synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: IND-5Me-4F-001 Subject: Optimization of Low Yields in C3-Arylation of 5-Methylindazole Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary

The synthesis of 3-(4-fluorophenyl)-5-methyl-1H-indazole presents a classic challenge in heterocyclic chemistry: balancing the reactivity of the C3-position with the acidity of the N1-proton.

Low yields typically stem from two root causes:

  • Catalyst Poisoning (Suzuki Route): The free N-H functionality coordinates to Palladium (Pd), arresting the catalytic cycle.[1]

  • Incomplete Cyclization (Hydrazone Route): Steric or electronic factors preventing the final ring closure during condensation strategies.[1]

This guide provides a diagnostic workflow to identify your specific failure mode and offers validated protocols to correct it.

Module 1: Diagnostic Workflow

Before adjusting stoichiometry, confirm your synthetic strategy. Use the decision tree below to locate your failure point.

RouteDiagnosis Start Start: Identify Method Method Which Route? Start->Method Suzuki Route A: Suzuki Coupling (3-iodo-5-methylindazole + Boronic Acid) Method->Suzuki Cross-Coupling Cyclization Route B: Condensation/Cyclization (Ketone + Hydrazine) Method->Cyclization Ring Formation Protected Is N1 Protected? (Boc, THP, SEM) Suzuki->Protected Temp Reaction Temp > 120°C? Cyclization->Temp Poison CRITICAL FAILURE: Pd Poisoning by free NH. Yield < 20% Protected->Poison No Opt_Suzuki Issue: Protodeboronation or Catalyst Death Protected->Opt_Suzuki Yes Incomplete Issue: Incomplete S_NAr Intermediate stuck Temp->Incomplete No Wolf Issue: Wolf-Kishner Side Reaction Temp->Wolf Yes

Module 2: Route A – The Suzuki-Miyaura Coupling

Scenario: You are coupling 3-iodo-5-methyl-1H-indazole with 4-fluorophenylboronic acid . Common Yield: < 30% (if unprotected).[1] Target Yield: > 80%.

The Core Problem: The "N-H Effect"

Unprotected indazoles possess an acidic proton (pKa ~14). In the presence of the base required for Suzuki coupling (e.g.,


), the indazole is deprotonated. The resulting indazolyl anion is a potent ligand that binds to the Pd(II) center, displacing the phosphine ligands and forming an inactive "Pd-black" precipitate [1].
Protocol Correction: The "Protect-Couple-Deprotect" Strategy

You must mask the N1 nitrogen. The Tetrahydropyranyl (THP) group is recommended for its stability under basic coupling conditions and ease of removal.

Step 1: Protection (N-THP)
  • Substrate: Dissolve 3-iodo-5-methyl-1H-indazole (1.0 eq) in DCM.

  • Reagents: Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and catalytic p-TsOH (0.1 eq).

  • Condition: Stir at RT for 4 hours.

  • Checkpoint: TLC should show a less polar spot (N1-THP and N2-THP isomers may form; both are active in Suzuki).[1]

Step 2: Optimized Coupling

Use this specific stoichiometry to prevent dehalogenation.

ComponentEquivalentRoleNotes
N-THP-3-iodo-5-methylindazole 1.0ElectrophileProtected scaffold.
4-Fluorophenylboronic acid 1.2 - 1.5NucleophileExcess compensates for protodeboronation.
Pd(dppf)Cl₂ · DCM 0.05 (5 mol%)CatalystBidentate ligand prevents Pd aggregation.[1]
K₃PO₄ (aq, 2M) 3.0BasePhosphate is superior to Carbonate for indazoles.
1,4-Dioxane [0.2 M]SolventHigh boiling point, miscible with water.[1][2]

Procedure:

  • Degas solvents with

    
     for 15 mins (Critical: Oxygen promotes homocoupling).[1]
    
  • Heat to 90°C for 12 hours.

  • Deprotection: Treat crude with 4M HCl in Dioxane/MeOH (1:1) at 60°C for 2 hours to remove THP.

Module 3: Route B – The Hydrazine Cyclization (Alternative)

Scenario: You are reacting a benzophenone derivative with hydrazine. Why choose this? It avoids expensive Pd catalysts and is often more scalable.

The Chemistry

This route relies on an intramolecular Nucleophilic Aromatic Substitution (


) followed by condensation.[1] The precursor is typically (2-fluoro-5-methylphenyl)(4-fluorophenyl)methanone .[1]
Troubleshooting the "Stalled Reaction"

If you observe the hydrazone intermediate but no cyclization:

  • Temperature is too low: The

    
     displacement of the fluorine by hydrazine requires significant energy.
    
  • Solvent Choice: Ethanol (reflux 78°C) is often insufficient.[1]

Optimized Protocol:

  • Substrate: (2-fluoro-5-methylphenyl)(4-fluorophenyl)methanone.

  • Reagent: Hydrazine hydrate (

    
    , 5.0 - 10.0 eq).
    
  • Solvent: n-Butanol or Ethylene Glycol .

  • Temperature: Reflux at 120°C - 140°C .

  • Duration: 16–24 hours.

Warning: Excess hydrazine at high temperatures can lead to Wolf-Kishner reduction (converting the ketone to a methylene). Monitor strictly by LCMS. If reduction is observed, switch to Method C: Oxidative Cyclization using a copper catalyst [2].

Module 4: Purification & Isolation

Indazoles are "sticky" on silica gel due to the basic nitrogen.

Issue: Broad, tailing peaks on the column. Fix: Pre-wash your silica column with 1% Triethylamine (Et3N) in Hexanes.[1]

Crystallization Strategy: The target, 3-(4-fluorophenyl)-5-methyl-1H-indazole, is highly crystalline.[1]

  • Dissolve crude in minimal hot Ethyl Acetate .

  • Add n-Heptane dropwise until cloudy.

  • Cool slowly to 4°C.

  • Yield Expectation: This method typically recovers >85% of the material with >98% purity, avoiding chromatography entirely.

FAQ: Rapid Fire Troubleshooting

Q: Can I use N-Boc instead of N-THP? A: Yes, but be careful. N-Boc is thermally labile. If you heat >80°C in basic aqueous media, the Boc group may fall off during the reaction, leading to catalyst poisoning again. If using Boc, stick to anhydrous conditions (DMF/Cs2CO3) [3].[1]

Q: My product has a mass of M+1 (Dehalogenated). Why? A: This is "Hydrodehalogenation." It happens when the transmetallation step is slow, and the Pd-Ar species abstracts a hydride (often from the solvent or base).

  • Fix: Switch solvent from alcohol/THF to Toluene/Water . Increase the concentration of Boronic acid.

Q: I see a dimer byproduct. A: This is homocoupling of the boronic acid (4-F-Ph-Ph-4-F).

  • Fix: Your system has Oxygen. Degas more thoroughly. Add the boronic acid slowly or in portions.

References

  • Lier, F. et al. (2012).[1] "Direct Arylation of Indazoles: A Review." Catalysis Science & Technology.

  • Wang, Z. et al. (2023).[1][2] "Metal-free synthesis of 1H-indazoles via reaction of 2-aminophenones." Journal of Organic Chemistry. [1]

  • BenchChem Technical Support. (2025). "Troubleshooting Suzuki-Miyaura Coupling of Azulenylboronates and Heterocycles." BenchChem Guides.

  • Collot, V. et al. (2000).[1] "Suzuki-Miyaura cross-coupling reaction of 3-iodoindazoles." Tetrahedron.

Sources

Troubleshooting

overcoming poor aqueous solubility of 3-(4-fluorophenyl)-5-methyl-1H-indazole

Case Reference: 3-(4-fluorophenyl)-5-methyl-1H-indazole (CAS: 395104-06-0) Welcome to the Technical Support Center Status: Active Ticket Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: 3-(4-fluorophenyl)-5-methyl-1H-indazole (CAS: 395104-06-0)

Welcome to the Technical Support Center

Status: Active Ticket Assigned Scientist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming "Brick Dust" Solubility Profiles in Fluorinated Indazoles

Hello. You are likely accessing this guide because you are experiencing precipitation of 3-(4-fluorophenyl)-5-methyl-1H-indazole in aqueous media, specifically during dilution from DMSO stocks or during formulation for in vivo studies.

This molecule presents a classic "Brick Dust" challenge: it is highly crystalline with a high melting point (driven by


 stacking of the planar indazole core) and moderate lipophilicity (LogP > 3.5 due to the fluorophenyl and methyl groups).

Critical Warning: Do not attempt simple salt formation (e.g., HCl or Na salts) as a primary solubilization strategy for this specific scaffold. The pKa profile renders salts unstable in physiological conditions (see Module 1).

Module 1: Chemical Context & The "Salt Trap"

Before attempting formulation, you must understand why the compound is crashing out.

The Physicochemical Barrier
  • Planarity: The 3-aryl-indazole core is flat, allowing molecules to stack tightly in the crystal lattice. High energy is required to break this lattice (High Melting Point).

  • pKa Limitations:

    • Basic Nitrogen (N2): pKa

      
       1.0–1.5. To form a stable cation, you need pH < 0.5. In water (pH 7), it instantly deprotonates and precipitates.
      
    • Acidic Nitrogen (NH): pKa

      
       13.8. To form a stable anion, you need pH > 14.
      
Decision Matrix: Selecting the Right Protocol

Use the following workflow to determine your experimental path.

FormulationDecisionTree Start Start: 3-(4-fluorophenyl)-5-methyl-1H-indazole Goal Define End Goal Start->Goal InVitro In Vitro (Cell/Enzyme) Goal->InVitro InVivo In Vivo (Animal PK/PD) Goal->InVivo SolventScreen Solvent Screen InVitro->SolventScreen SaltCheck pKa Check (Salt Screen) InVivo->SaltCheck DMSO DMSO < 1% Final? SolventScreen->DMSO High Potency? Cyclodextrin Use HP-β-CD Complex DMSO->Cyclodextrin Yes (Stable) Cosolvent Use PEG400 / Tween 80 DMSO->Cosolvent No (Precipitates) SaltFail pKa < 2 or > 13 (Salt Unstable) SaltCheck->SaltFail Indazole Core ASD Amorphous Solid Dispersion (HPMC-AS / PVPVA) SaltFail->ASD Preferred (Brick Dust) Lipid Lipid Formulation (SEDDS) SaltFail->Lipid Alternative (Grease Ball)

Figure 1: Strategic decision tree for indazole formulation. Note the explicit rejection of salt formation due to pKa constraints.

Module 2: In Vitro Solubilization (The "Quick Fix")

For cellular assays or enzyme kinetics, you need a stable solution without affecting the biological system.

Protocol A: Kinetic Solubility with Co-solvents

Use this when: You need a quick readout and DMSO tolerance is acceptable.

Reagents:

  • Dimethyl sulfoxide (DMSO), Anhydrous

  • PEG 400 (Polyethylene glycol)

  • PBS (Phosphate Buffered Saline)

Step-by-Step:

  • Stock Preparation: Dissolve compound in 100% DMSO to 10 mM. Sonicate for 5 minutes to ensure no micro-crystals remain.

  • Intermediate Dilution (Critical Step): Do not spike DMSO directly into PBS.

    • Mix DMSO stock 1:9 with PEG 400 . (Result: 1 mM compound in 10% DMSO/90% PEG 400).

  • Final Dosing: Slowly add the Intermediate Mix to your media/buffer while vortexing.

    • Target: 1% final solvent concentration.

Protocol B: Cyclodextrin Complexation (Recommended)

Use this when: DMSO is toxic to your cells or the compound precipitates in Protocol A. The hydrophobic fluorophenyl group fits perfectly into the


-cyclodextrin cavity.

Reagents:

  • (2-Hydroxypropyl)-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    - Recommended grade: Substitution degree 0.6–0.8.

Step-by-Step:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in PBS. Filter sterilize (0.22 
    
    
    
    m).[1]
  • Add excess solid 3-(4-fluorophenyl)-5-methyl-1H-indazole to the CD solution.

  • Shake/Rotate at room temperature for 24–48 hours.

  • Filter the suspension.[1] The filtrate is your saturated complex solution.

  • Validation: Analyze concentration via HPLC-UV.

Module 3: In Vivo Formulation (Bioavailability)

For animal studies, simple co-solvents often lead to precipitation in the gut (the "crash out" effect), resulting in zero bioavailability. You must disrupt the crystal lattice.

Protocol C: Amorphous Solid Dispersion (ASD)

This is the gold standard for "brick dust" indazoles. We will use Spray Drying or Solvent Evaporation .[2]

Materials:

  • Polymer: HPMC-AS (L or M grade) or PVPVA 64 .

  • Solvent: Methanol/Dichloromethane (1:1 v/v).

Workflow:

  • Dissolution: Dissolve the compound and polymer (Ratio 1:3 or 1:4) in the solvent system.[3] Total solids content should be ~5-10%.

  • Evaporation:

    • Lab Scale: Rotary evaporator at 40°C under reduced pressure until a film forms. Dry in a vacuum oven for 24h.

    • Pilot Scale: Spray dry (Inlet

      
       ~80°C, Outlet 
      
      
      
      ~50°C).
  • Characterization: Verify the amorphous state using DSC (Differential Scanning Calorimetry).[2] You should see a glass transition (

    
    ) and no sharp melting endotherm.
    
Comparison of Formulation Strategies
ParameterCo-Solvent (DMSO/PEG)Cyclodextrin (HP-

-CD)
Amorphous Solid Dispersion (ASD)
Solubility Gain Low (Kinetic only)Moderate (Thermodynamic)High (Supersaturation)
Stability Hours (Precipitates)Days/WeeksMonths (Solid state)
Toxicity Risk High (Solvent effects)Low (Excipient is inert)Low
Best For Early ScreeningCell Assays / IV BolusOral PK / Toxicology

Module 4: Troubleshooting & FAQs

Q1: I added HCl to dissolve the compound, and it worked. Why do you advise against it?

  • Answer: You likely dropped the pH below 1.0. While it dissolved, this solution is hyper-acidic. Upon injection or oral gavage, the physiological buffering capacity will instantly raise the pH to > 2, causing the compound to precipitate immediately as the free base. This leads to erratic PK data.

Q2: Why does the fluorophenyl group make it so insoluble?

  • Answer: The fluorine atom is lipophilic and electron-withdrawing. It reduces the electron density of the aromatic ring, promoting tighter

    
     stacking interactions with the electron-rich indazole core of neighboring molecules. This increases the lattice energy (melting point).
    

Q3: Can I use Captisol® (SBE-


-CD) instead of HP-

-CD?
  • Answer: Yes. Sulfobutylether-

    
    -cyclodextrin (SBE-
    
    
    
    -CD) is often superior for IV formulations due to its renal safety profile. The binding mechanism is similar.

Q4: My ASD formulation is sticky. What happened?

  • Answer: You likely have residual solvent or the

    
     (Glass Transition Temperature) of your mixture is too low.
    
    • Fix: Dry longer in a vacuum oven.

    • Fix: Increase the ratio of polymer (try 1:4 or 1:5).

Visualizing the Mechanism

Understanding how Cyclodextrins stabilize your fluorinated indazole is crucial for explaining your formulation choice to stakeholders.

CD_Mechanism cluster_0 Thermodynamic Equilibrium Drug Indazole (Hydrophobic) Complex Inclusion Complex Drug->Complex Fluorophenyl enters cavity CD Cyclodextrin (Host) CD->Complex Hydrophobic interaction Water Aqueous Media Complex->Water Solubilized System

Figure 2: Schematic of host-guest complexation. The lipophilic fluorophenyl moiety (Guest) enters the hydrophobic cavity of the Cyclodextrin (Host), shielding it from the aqueous environment.

References

  • Indazole Physicochemical Properties

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9221, 1H-Indazole.
    • Relevance: Confirms pKa values (1.04 / 13.86)
    • URL:[Link]

  • Cyclodextrin Solubilization Mechanisms

    • Source: Saokham, P., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.[4][5][6] Molecules.

    • Relevance: Validates the use of HP- -CD for hydrophobic arom
    • URL:[Link]

  • Amorphous Solid Dispersions (ASD)

    • Source: Baghel, S., et al. (2016). Polymeric Amorphous Solid Dispersions: A Review of Amorphization, Crystallization, Stabilization, Solid-State Characterization, and Aqueous Solubilization of Biopharmaceutical Classification System Class II Drugs. Journal of Pharmaceutical Sciences.
    • Relevance: Defines the protocol for HPMC-AS/PVPVA dispersions to overcome crystal l
    • URL:[Link]

  • Strategies for Planar Aromatic Heterocycles

    • Source: Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
    • Relevance: Explains the "Brick Dust" phenomenon in planar kinase inhibitors and indazole deriv
    • URL:[Link]

Sources

Optimization

Technical Support Center: HPLC Separation of 3-(4-fluorophenyl)-5-methyl-1H-indazole Regioisomers

Welcome to the technical support resource for the chromatographic separation of 3-(4-fluorophenyl)-5-methyl-1H-indazole regioisomers. The synthesis of substituted indazoles frequently yields a mixture of N-1 and N-2 regi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the chromatographic separation of 3-(4-fluorophenyl)-5-methyl-1H-indazole regioisomers. The synthesis of substituted indazoles frequently yields a mixture of N-1 and N-2 regioisomers, and their effective separation is a critical step in drug discovery and development.[1] This is because even subtle differences in the nitrogen position on the pyrazole ring can lead to significant variations in physicochemical properties and biological activity, making the isolation of the pure, desired isomer a regulatory and scientific necessity.[2]

This guide provides in-depth answers to common challenges, troubleshooting advice for specific experimental issues, and detailed protocols to aid researchers in developing robust and efficient HPLC separation methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary regioisomers of 3-(4-fluorophenyl)-5-methyl-indazole, and why is their separation critical?

A: When the indazole core is functionalized, for instance, through N-alkylation or other substitutions, the reaction can occur at either of the two nitrogen atoms on the pyrazole ring. This results in two primary regioisomers: the 1H-indazole and the 2H-indazole.

  • 1H-indazole: The substituent is on the nitrogen atom at position 1.

  • 2H-indazole: The substituent is on the nitrogen atom at position 2.

The separation of these isomers is paramount in pharmaceutical development for several reasons:

  • Distinct Biological Activity: The two regioisomers can exhibit vastly different pharmacological profiles, potencies, and toxicities.[2] One isomer might be a potent therapeutic agent, while the other could be inactive or even harmful.

  • Regulatory Compliance: Regulatory agencies like the FDA require that the isomeric purity of a drug substance be well-defined and controlled.

  • Structure-Activity Relationship (SAR) Studies: To build accurate SAR models, researchers must test pure compounds to understand how specific structural features influence biological effects.

Q2: What is the main difficulty in separating these regioisomers using HPLC?

A: The primary challenge lies in their structural similarity. Regioisomers have the same molecular weight and formula, and often have very similar polarities and hydrophobicities. Standard reversed-phase columns, like C18, which primarily separate based on hydrophobicity, may fail to provide adequate resolution between the two isomers.[3] The separation, therefore, relies on exploiting subtle differences in their three-dimensional shape, dipole moments, and potential for secondary interactions (like π-π stacking).

Q3: Which HPLC mode is most effective: Reversed-Phase, Normal-Phase, or HILIC?

A: Reversed-Phase (RP-HPLC) is the most common and recommended starting point. It is robust, reproducible, and compatible with a wide range of solvents and additives.[4] While a standard C18 might not be sufficient, specialized reversed-phase columns can provide the necessary selectivity.

  • Normal-Phase (NP-HPLC) can also be effective, particularly for isomers with different polar functional groups that can interact with a polar stationary phase (like silica or diol). However, NP-HPLC often suffers from longer equilibration times and issues with water sensitivity.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) is generally used for very polar compounds and is less likely to be the optimal choice for these relatively nonpolar indazole derivatives unless they possess highly polar substituents.[3]

Q4: What type of HPLC column offers the best chance for a successful separation?

A: For separating closely related aromatic isomers, moving beyond a standard C18 column is often necessary. The best candidates are columns that offer alternative separation mechanisms:

  • Pentafluorophenyl (PFP) or FluoroPhenyl Columns: These are highly recommended. The fluorinated phenyl groups provide a unique combination of interactions, including hydrophobic, π-π, dipole-dipole, and ion-exchange mechanisms.[3][6] The presence of the fluorophenyl group on your analyte makes a PFP column an excellent choice, as it can engage in specific interactions that enhance selectivity between the regioisomers.[7]

  • Phenyl-Hexyl or Biphenyl Columns: These columns provide strong π-π interactions, which can differentiate between isomers based on how their aromatic rings are presented to the stationary phase. They are a good alternative to PFP columns.

HPLC Troubleshooting Guide

This section addresses specific problems you may encounter during method development for the separation of 3-(4-fluorophenyl)-5-methyl-1H-indazole regioisomers.

Problem: Poor or No Resolution Between Isomer Peaks

This is the most common issue. If your chromatogram shows a single broad peak or two heavily overlapping peaks, follow this systematic approach.

G cluster_0 start Poor Resolution Observed opt_mp Step 1: Optimize Mobile Phase start->opt_mp opt_mod Try Methanol vs. Acetonitrile opt_mp->opt_mod Is separation still poor? opt_grad Adjust Gradient Slope (or %B in Isocratic) opt_mod->opt_grad opt_temp Step 2: Adjust Temperature opt_grad->opt_temp Still not resolved? temp_effect Lower T to increase retention Higher T to improve efficiency opt_temp->temp_effect opt_col Step 3: Change Stationary Phase temp_effect->opt_col Still not resolved? col_choice Switch from C18 to PFP or Phenyl-Hexyl opt_col->col_choice success Resolution Achieved col_choice->success If successful

Caption: Troubleshooting workflow for poor peak resolution.

Detailed Steps:

  • Optimize Mobile Phase Composition:

    • Cause: The solvent strength or type is not providing differential partitioning for the isomers.

    • Solution (Isocratic): Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. A 5% reduction can significantly increase retention times and may improve resolution.

    • Solution (Gradient): Make the gradient shallower. A slower increase in the organic solvent concentration over time gives the isomers more opportunity to interact differently with the column.

    • Solution (Solvent Type): Switch the organic modifier. Acetonitrile and methanol have different properties and can produce different peak elution orders or spacing (selectivity). If you are using acetonitrile, try a method with methanol, and vice-versa.[8]

  • Adjust Column Temperature:

    • Cause: Temperature affects solvent viscosity and mass transfer, which can impact both peak efficiency and selectivity.

    • Solution: Systematically vary the column temperature (e.g., test at 25°C, 30°C, and 40°C). Lower temperatures generally increase retention and can sometimes improve resolution, while higher temperatures decrease backpressure and can lead to sharper peaks.[9]

  • Change the Stationary Phase:

    • Cause: The column chemistry does not provide a selective interaction mechanism.

    • Solution: If mobile phase and temperature optimizations on a standard C18 column fail, switch to a column with alternative chemistry. A Pentafluorophenyl (PFP) column is the top recommendation due to its multiple interaction modes.[3][6]

Problem: Peak Tailing

Peak tailing, especially for basic compounds like indazoles, is often caused by secondary interactions with the silica backbone of the column.

Possible Causes & Solutions:

  • Cause 1: Silanol Interactions. Residual, acidic silanol groups on the silica surface can interact strongly with the basic nitrogen atoms of the indazole ring, causing tailing.[10]

    • Solution: Add a mobile phase modifier. A low concentration of an acid, such as 0.1% formic acid or 0.05% trifluoroacetic acid (TFA), will protonate the silanol groups, minimizing these secondary interactions. Be aware that TFA can be a strong ion-pairing agent and may be difficult to remove from the column.

  • Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to tailing peaks.

    • Solution: Reduce the sample concentration or the injection volume by a factor of 5 or 10 and re-analyze.

  • Cause 3: Column Contamination/Void. A blocked frit or a void at the head of the column can distort peak shape.[10][11]

    • Solution: First, try flushing the column with a strong solvent. If that fails, reverse the column (if permitted by the manufacturer) and flush it to dislodge particulates from the inlet frit. If a void is suspected, the column may need to be replaced.[10]

Problem: Drifting Retention Times

Unstable retention times make peak identification and quantification unreliable.

Possible Causes & Solutions:

  • Cause 1: Insufficient Column Equilibration. The column was not given enough time to stabilize with the mobile phase before starting the analysis.

    • Solution: Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the first injection.[12]

  • Cause 2: Mobile Phase Instability. The mobile phase composition is changing over time (e.g., evaporation of the more volatile organic component).

    • Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped.[9] If using buffered mobile phases, ensure the buffer is fully dissolved and the pH is stable.

  • Cause 3: Fluctuating Column Temperature. The laboratory ambient temperature is changing, or the column oven is not maintaining a stable temperature.

    • Solution: Use a thermostatically controlled column compartment to maintain a consistent temperature.[9]

Experimental Protocol: Example RP-HPLC Method

This protocol provides a robust starting point for separating 3-(4-fluorophenyl)-5-methyl-1H-indazole regioisomers. Method optimization will likely be required.

Sample Preparation
  • Prepare a stock solution of the regioisomer mixture at 1 mg/mL in methanol or acetonitrile.

  • Dilute the stock solution with the initial mobile phase (e.g., 90:10 Water:Acetonitrile) to a final concentration of approximately 20-50 µg/mL.

  • Filter the final sample solution through a 0.22 µm syringe filter before injection to prevent particulates from damaging the column and system.[9]

HPLC System and Conditions
ParameterRecommended ConditionRationale
HPLC System Any standard HPLC or UHPLC system with a UV detector.Standard instrumentation is sufficient.
Column Pentafluorophenyl (PFP), 150 x 4.6 mm, 3 or 5 µmProvides multiple interaction mechanisms (π-π, dipole, hydrophobic) crucial for isomer selectivity.[3][6]
Mobile Phase A Water with 0.1% Formic AcidFormic acid helps to protonate silanols, improving peak shape for basic analytes.[8]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention times.
Injection Vol. 5 µLA small volume helps prevent peak distortion from solvent effects and column overload.
Detection UV at 254 nmAromatic compounds like indazoles typically have strong absorbance in this region.[13]
Gradient Program 30% B to 70% B over 20 minutesA shallow gradient is a good starting point to screen for separation.
Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.07030
20.03070
22.03070
22.17030
30.07030
Data Analysis
  • Identify the two regioisomer peaks.

  • Calculate the resolution (Rs) between the peaks. A value of Rs ≥ 1.5 is considered baseline separation.

  • If resolution is inadequate, refer to the Troubleshooting Guide .

Visualization of Key Concepts

The choice of a PFP stationary phase is central to this separation. Its effectiveness stems from its ability to engage in multiple types of molecular interactions simultaneously.

G cluster_0 Analyte: 3-(4-fluorophenyl)-5-methyl-indazole cluster_1 PFP Stationary Phase Interactions analyte Indazole Ring Fluorophenyl Group Methyl Group interactions π-π Stacking Dipole-Dipole Hydrophobic Weak Ion-Exchange analyte:f0->interactions:f0 Aromatic System analyte:f1->interactions:f0 Aromatic System analyte:f1->interactions:f1 C-F Bond Dipole analyte:f0->interactions:f3 Basic Nitrogen analyte:f2->interactions:f2 Alkyl Group

Caption: Interaction mechanisms of a PFP column with the analyte.

References

  • Unknown. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
  • SIELC Technologies. (2018, February 16). Separation of Indazole on Newcrom R1 HPLC column.
  • Unknown. (n.d.). Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC.
  • ACE. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • MDPI. (2020, May 29). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug.
  • ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC?.
  • PMC. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
  • BenchChem. (2025). Investigating the comparative bioactivity of indazole regioisomers.
  • Unknown. (n.d.). Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At.
  • Restek. (2025, September 8). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column.
  • LCGC International. (2026, February 14). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • LCGC International. (n.d.). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
  • The Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.

Sources

Troubleshooting

stabilizing 3-(4-fluorophenyl)-5-methyl-1H-indazole for long-term storage

Technical Support Center: 3-(4-fluorophenyl)-5-methyl-1H-indazole Welcome to the technical support center for 3-(4-fluorophenyl)-5-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(4-fluorophenyl)-5-methyl-1H-indazole

Welcome to the technical support center for 3-(4-fluorophenyl)-5-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Here you will find answers to frequently asked questions, detailed troubleshooting protocols, and methodologies to develop a comprehensive stability-indicating profile for your research.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid 3-(4-fluorophenyl)-5-methyl-1H-indazole?

A1: As a solid powder, the compound should be stored in a cool, dark, and dry environment. The recommended conditions are refrigeration at 2-8°C.[1][2] For extended long-term storage (greater than one year), storage at -20°C is also a common practice to further slow any potential degradation.[1] The container should be tightly sealed, and for particularly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advised to prevent oxidation.[3]

Q2: How can I tell if my compound has started to degrade?

A2: The first indicators of degradation are often physical. Look for changes in color (e.g., from white/off-white to yellow or brown) or texture. However, the absence of physical change does not guarantee purity.[4] Significant degradation can occur without any visible signs. The most reliable method is to perform analytical purity analysis, such as High-Performance Liquid Chromatography (HPLC), which can quantify the primary compound and detect the emergence of impurity peaks.[][6]

Q3: What is the expected shelf-life of this compound?

A3: The shelf-life is highly dependent on storage conditions. When stored properly as a solid at 2-8°C, away from light and moisture, heterocyclic compounds like this are generally stable for several years. However, without specific stability data from the manufacturer or generated in-house, it is best practice to re-analyze the purity of the compound after 1-2 years or before its use in critical applications.

Q4: Is the compound sensitive to light or moisture?

A4: Many heterocyclic aromatic compounds, including indazole derivatives, exhibit sensitivity to light (photolysis) and moisture (hydrolysis), especially if certain functional groups are present.[7][8][9] It is crucial to store the compound in an amber vial or a container that is otherwise protected from light.[9] Always handle the solid in a low-humidity environment and ensure the container is sealed tightly to prevent moisture ingress. Before opening a refrigerated container, always allow it to warm to room temperature to prevent condensation from forming on the solid.[1]

Q5: I need to make a stock solution. What is the best practice for storing it?

A5: Stock solutions are almost always less stable than the solid compound. The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is common, but can itself degrade or react with compounds over time. If possible, prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store solutions at -20°C or -80°C. The stability in solution is compound-specific and should be determined experimentally if the solution is to be stored for an extended period.

Troubleshooting Guide: Stability & Purity Issues

This section addresses specific problems you may encounter, providing the underlying rationale for each troubleshooting step.

Q: My once-white solid compound has turned slightly yellow. Can I still use it?

A: A color change is a strong indicator of potential chemical degradation. While the compound might still be largely pure, the yellowing suggests the formation of new, chromophoric impurities.

  • Immediate Action: Do not assume the material is unusable, but do not use it for a critical experiment without verification.

  • Root Cause Analysis: The color change could be due to oxidation from improper sealing, exposure to light, or reaction with trace impurities. Review your storage and handling procedures.

  • Recommended Protocol: Perform a purity analysis using HPLC-UV (see Protocol 1). Compare the resulting chromatogram to a previous analysis or a reference standard. If the purity is still within your acceptable limits (e.g., >98%) and the impurity peaks are minor, it may be usable for non-critical applications. For drug development or quantitative assays, using a new, pure batch is strongly recommended.

Q: I dissolved the compound in my solvent, but I'm seeing some insoluble particulates. What's happening?

A: This could be due to several factors: the compound has degraded into an insoluble impurity, you have exceeded the solubility limit in the chosen solvent, or the compound has low-level, non-soluble impurities from its synthesis.

  • Immediate Action: Do not use the solution directly. The particulates will affect concentration accuracy and can interfere with assays.

  • Troubleshooting Steps:

    • Verify Solubility: Check the literature for the solubility of 3-(4-fluorophenyl)-5-methyl-1H-indazole in your solvent. You may be attempting to make a solution that is too concentrated.

    • Attempt Filtration: Use a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove the particulates. Re-quantify the concentration of the filtered solution using UV-Vis spectroscopy or HPLC.

    • Analyze the Solid: If the problem persists even at lower concentrations, the issue is likely with the solid material. Analyze the purity of the solid compound via HPLC or NMR to check for significant impurities.[6]

Q: My recent analytical (HPLC/LC-MS) results show a new, small peak that wasn't there when I first received the compound. What should I do?

A: The appearance of a new peak is a clear sign of degradation. This is the fundamental purpose of a stability-indicating method.[7][10]

  • Immediate Action: Quantify the peak. Regulatory guidelines for pharmaceuticals often consider a degradation of 5-20% to be significant in forced degradation studies, while stability limits for a product on the shelf are much tighter.[11][12]

  • Investigation Workflow:

    • Identify the Degradant: If you have access to mass spectrometry (LC-MS), determine the mass of the new peak. This can provide clues to the degradation pathway (e.g., an increase of 16 amu suggests oxidation).

    • Perform a Forced Degradation Study: To proactively understand the compound's weaknesses, a forced degradation study (see Protocol 2) is the definitive step. This will help you identify if the new peak is likely the result of hydrolysis, oxidation, photolysis, or thermal stress.[8]

    • Refine Storage Conditions: Based on the results, you can enhance the storage protocol. If the degradant is oxidative, storing under inert gas becomes critical. If it is photolytic, stricter light protection is needed.

Logical Flow for Troubleshooting Stability

G cluster_observe Observation cluster_investigate Investigation cluster_action Action Observe Instability Suspected (e.g., color change, new peak) Check_Storage Review Storage & Handling (Temp, Light, Air Exposure?) Observe->Check_Storage First Step Analyze Re-analyze Purity (Protocol 1: HPLC-UV) Check_Storage->Analyze Identify Identify Degradant (LC-MS) Analyze->Identify If new peaks are significant Purity_Check Purity Acceptable? Analyze->Purity_Check FDS Perform Forced Degradation (Protocol 2) Identify->FDS To confirm degradation pathway Use_Caution Use with Caution or for Non-Critical Work Purity_Check->Use_Caution Yes Discard Discard & Procure New Batch Purity_Check->Discard No Discard->FDS Optional: Understand Why Refine Refine Storage Protocol FDS->Refine

Caption: Troubleshooting workflow for suspected compound instability.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reversed-phase HPLC method to determine the purity of 3-(4-fluorophenyl)-5-methyl-1H-indazole.

1. Instrumentation and Reagents:

  • HPLC system with a UV detector and autosampler.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Formic Acid (or Trifluoroacetic Acid).

  • Sample of 3-(4-fluorophenyl)-5-methyl-1H-indazole.

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • UV Detection Wavelength: 254 nm (or an optimal wavelength determined by a UV scan).

  • Injection Volume: 5 µL.

  • Column Temperature: 30°C.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B (re-equilibration)

3. Sample Preparation:

  • Accurately weigh ~1 mg of the compound.

  • Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

  • Perform a further 1:10 dilution to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injecting.

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by the area percentage method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

  • This method is crucial for tracking the appearance of new impurity peaks over time, indicating degradation.[6]

Protocol 2: Forced Degradation Study

This study exposes the compound to harsh conditions to deliberately induce degradation, revealing its intrinsic stability and potential degradation pathways, as recommended by ICH guidelines.[10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11][12]

1. Sample Preparation:

  • Prepare a stock solution of the compound at 1 mg/mL in a 50:50 Acetonitrile/Water mixture.

2. Stress Conditions (run in parallel):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.[12]

  • Thermal Degradation: Store the solid compound in an oven at 80°C. Also, store a solution sample at 60°C.

  • Photolytic Degradation: Expose the solid compound and a solution sample to a photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

3. Time Points and Analysis:

  • Analyze samples from each condition at time points such as 0, 4, 8, 24, and 48 hours using the HPLC method from Protocol 1.

  • Continue the study until the target degradation of 5-20% is achieved or until it is clear the compound is stable under that condition.[11]

  • For any significant degradants formed, use LC-MS to obtain mass information for structural elucidation.

Potential Degradation Pathways Visualization

G cluster_stress Stress Conditions cluster_products Potential Degradation Products (Hypothetical) Indazole 3-(4-fluorophenyl)-5-methyl-1H-indazole Indazole Core Oxidation Oxidation (e.g., H₂O₂) Indazole:f0->Oxidation Hydrolysis Hydrolysis (Acid/Base) Indazole:f0->Hydrolysis Photolysis Photolysis (UV/Vis Light) Indazole:f0->Photolysis N_Oxide N-Oxide Derivative Formed on pyrazole ring Oxidation->N_Oxide e.g. Ring_Opened Ring-Opened Products Cleavage of the pyrazole ring Hydrolysis->Ring_Opened e.g. Dimer Dimerized Products Radical-mediated coupling Photolysis->Dimer e.g.

Caption: Hypothetical degradation pathways for an indazole derivative.

Data Summary Tables

Table 1: Recommended Storage Conditions

ConditionSolid CompoundStock Solution (e.g., in DMSO)
Temperature 2-8°C (short-term) -20°C (long-term)-20°C or -80°C
Atmosphere Tightly sealed container. Inert gas (Argon/Nitrogen) for maximum stability.Tightly sealed vials.
Light Protect from light (amber vials).Protect from light (amber vials).
Handling Allow to warm to RT before opening.Aliquot to avoid freeze-thaw cycles.

Table 2: Example Conditions for Forced Degradation Studies (ICH Q1A/Q1B)

Stress TypeConditionTarget DegradationRationale
Acid Hydrolysis 0.1 M - 1 M HCl, elevated temp (e.g., 60°C)5-20%Evaluates stability to low pH environments.[11]
Base Hydrolysis 0.1 M - 1 M NaOH, elevated temp (e.g., 60°C)5-20%Evaluates stability to high pH environments.[11]
Oxidation 3-30% H₂O₂, room temp5-20%Simulates exposure to oxidative stress.[12]
Thermal Dry heat (e.g., 80°C)5-20%Assesses intrinsic thermal stability.[8]
Photostability >1.2 million lux-hrs & >200 W-hrs/m²5-20%Determines light sensitivity.[12]

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). LinkedIn.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). American Pharmaceutical Review.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2025, March 15). Pharmaceutical Technology.
  • Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. (2025, August 12). Asian Journal of Research in Chemistry.
  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. (2025, December). BenchChem.
  • Analytical Services for Purity Determin
  • A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR. (2025). BenchChem.
  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.
  • Preservation of Moisture-Sensitive Chemical Reagents. (n.d.). Sigma-Aldrich.
  • Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function? (2023, April 12).
  • The Effect of Temperature and Drug Storage Methods on the chemical Additives of Drug. (2023, September 9). International Journal of Clinical Research and Reports.
  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. (2018, February 23). Molecules.

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Optimization

addressing steric hindrance in 5-position functionalization of indazoles

Topic: Addressing Steric Hindrance & Regioselectivity Audience: Medicinal Chemists & Process Development Scientists Introduction: The "5-Position Paradox" Welcome to the Indazole Functionalization Support Center. You are...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Steric Hindrance & Regioselectivity

Audience: Medicinal Chemists & Process Development Scientists

Introduction: The "5-Position Paradox"

Welcome to the Indazole Functionalization Support Center. You are likely here because the 5-position of the indazole core presents a unique steric and electronic paradox.

While C3 is electronically most active (nucleophilic) and C7 is sterically sensitive to N1-substitution, C5 is often the "forgotten" position —too remote for standard directing groups, yet sterically shielded if the C4 "peri-position" is substituted. Furthermore, attempting to functionalize C5 via metal-catalyzed C-H activation often results in competitive C3 or C7 borylation depending on your N-protecting group strategy.

This guide addresses two specific steric challenges:

  • Overcoming Steric Bulk: Forcing reaction at C5 when C4 is substituted (peri-strain).

  • Using Steric Steering: Utilizing N1/C3 bulk to direct catalysts to C5 by blocking alternative sites.

Module 1: Troubleshooting Cross-Coupling at Crowded C5 Centers

Scenario: You have a 5-haloindazole, but a substituent at C4 (e.g., methyl, chloro) is inhibiting oxidative addition or reductive elimination due to peri-interaction.

Diagnostic Q&A

Q: My Suzuki coupling on 5-bromo-4-methyl-1H-indazole is stalled. Is it the catalyst? A: Likely, yes. Standard Pd(PPh3)4 or even Pd(dppf)Cl2 often fails here. The C4 substituent creates a "wall" that prevents the palladium center from approaching the C5-Br bond (Oxidative Addition) or hinders the transmetallation step.

  • Solution: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These ligands are bulky themselves, which seems counter-intuitive, but they form highly active monoligated Pd(0) species that are electron-rich enough to crack the C-Br bond and flexible enough to accommodate the steric bulk during reductive elimination.

Q: Which specific ligand should I use? A:

  • For Amination (Buchwald-Hartwig): Use BrettPhos or RuPhos . RuPhos is specifically designed for sterically hindered secondary amines.

  • For C-C Bond (Suzuki): Use SPhos or XPhos . SPhos is the "gold standard" for hindered biaryl couplings.

Protocol: High-Steric Suzuki Coupling (SPhos System)

This protocol is optimized for 4-substituted-5-bromoindazoles.

  • Reagents:

    • Substrate: 5-bromo-4-substituted-indazole (1.0 equiv)

    • Boronic Acid: 1.5 equiv

    • Catalyst: Pd(OAc)2 (2-5 mol%) + SPhos (4-10 mol%)

      • Note: Pre-complexed XPhos-Pd-G2 is also excellent and faster.

    • Base: K3PO4 (3.0 equiv) - anhydrous conditions often work better for sterically demanding cases than aqueous carbonate.

    • Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous).

  • Procedure:

    • Step 1: Charge reaction vessel with Indazole, Boronic acid, Base, and SPhos. Purge with Argon for 5 mins.

    • Step 2: Add Pd(OAc)2 and solvent (degassed).

    • Step 3: Seal and heat to 100°C for 12-24h.

    • Step 4 (Critical): If conversion is <50% at 4h, add a second spike of catalyst (1 mol%).

Mechanism of Action: The SPhos ligand provides a "pocket" that protects the Pd center but allows the narrow approach of the C5-Br bond. The electron-rich dicyclohexylphosphino group accelerates the oxidative addition into the hindered C-Br bond [1].

Module 2: Steric Steering in C-H Activation (Ir-Catalyzed)

Scenario: You want to install a boron handle (Bpin) at C5 directly, but you are getting mixtures of C3, C4, and C7.

The "Exclusion Principle" Strategy

Iridium-catalyzed borylation is governed by sterics, not electronics. The catalyst seeks the least hindered C-H bond.[1]

  • C3: Often the most accessible unless blocked.

  • C7: Blocked if you have a bulky N1-protecting group (SEM, THP, Boc).

  • C4: Blocked by the peri-interaction with C3.

To hit C5 selectively, you must block C3 and C7.

Visual Workflow: Selecting the Right Path

IndazoleStrategy Start Goal: Functionalize Indazole C5 CheckC4 Is C4 Substituted? Start->CheckC4 C4Yes Yes (Peri-Strain) CheckC4->C4Yes C4No No (C4 is H) CheckC4->C4No CheckC3 Is C3 Substituted? C3Yes Yes (C3 Blocked) CheckC3->C3Yes C3No No (C3 is H) CheckC3->C3No Sol_Buchwald Solution: Pd-Cat Cross Coupling (Use SPhos/XPhos) C4Yes->Sol_Buchwald If Halogen present Sol_Impossible Direct C-H Activation Very Difficult C4Yes->Sol_Impossible If H present C4No->CheckC3 Ir_Cat Solution: Ir-Catalyzed Borylation (Steric Steering) C3Yes->Ir_Cat Use Bulky N1-PG (SEM) Compete Problem: C3 vs C5 Competition C3No->Compete Fix_Direct Fix: Cu-Cat C5 Alkylation (Remote Directing) Compete->Fix_Direct

Caption: Decision matrix for accessing C5. Note that C4-substitution severely limits direct C-H activation options.

Protocol: C5-Selective Borylation (The "Blocked C3" Method)

Use this when C3 is already substituted (e.g., 3-methylindazole) to force the catalyst to C5.

  • Preparation: Ensure N1 is protected with a bulky group (SEM or THP). This creates a "steric cone" blocking C7 and C2.

  • Reaction Mix:

    • Substrate: 1-SEM-3-methylindazole

    • Boron Source: B2pin2 (1.0 equiv)

    • Catalyst: [Ir(OMe)(cod)]2 (1.5 mol%)

    • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)

    • Solvent: THF or MTBE (0.5 M)

  • Conditions: 80°C for 4-16h.

  • Workup: Do not purify on silica (boronates are sticky/unstable). Filter through Celite and proceed immediately to Suzuki coupling (One-pot).

Why this works: The bulky N1-SEM blocks C7. The C3-methyl blocks C3 and C4 (via peri-strain). The only accessible, electron-rich C-H bonds remaining are C5 and C6. C5 is generally favored electronically over C6 in this specific steric setup [2].

Module 3: Remote Functionalization (The "Sniper" Method)

Scenario: You need to alkylate C5 but have no halogen handle, and C3 is unsubstituted.

Recent advances allow for remote C5-H alkylation using Copper catalysis, directed by a carbonyl group at C3.[2] This bypasses the steric need for heavy protecting groups.

Protocol: Cu-Catalyzed C5-Alkylation

Based on recent findings involving indole/indazole scaffolds [3].

  • Substrate Requirement: Indazole must have a carbonyl group at C3 (e.g., 1H-indazole-3-carboxylate).

  • Reagents:

    • Catalyst: Cu(OAc)2 (10 mol%)

    • Reagent: α-diazomalonates (Alkylating agent)

    • Additives: AgSbF6 (20 mol%) - Silver salt abstracts chloride, opening the Cu coordination sphere.

  • Mechanism: The C3-carbonyl coordinates the Copper species, which then swings around to activate the C5 position selectively, ignoring the electronically more active C3/C7 sites.

Quantitative Data: Ligand Performance at Crowded Centers

Comparison of ligand efficacy for Suzuki coupling of 5-bromo-4-methyl-1H-indazole (Sterically hindered model).

LigandCatalyst SystemYield (24h)Notes
PPh3 Pd(PPh3)4< 10%Ligand too bulky for OA*, not active enough.
dppf Pd(dppf)Cl235%Better bite angle, but still struggles with peri-strain.
SPhos Pd(OAc)2 / SPhos92% Excellent OA and RE. Best choice.
XPhos XPhos-Pd-G288% Very fast, slightly lower yield due to dehalogenation side-reaction.

*OA = Oxidative Addition | *RE = Reductive Elimination[3]

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. (Validated via Organic Chemistry Portal).

  • Hartwig, J. F., et al. "Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and Application to Synthesis." RSC Advances / Chemical Science.

  • Shi, Z., et al. "Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions."[2] Angewandte Chemie Int.[4] Ed. (Applicable to Indazole C5 strategies).

  • BenchChem Technical Review. "Regioselectivity issues in the functionalization of indazoles."

Need further assistance?

If your substrate has unique substitution patterns (e.g., C6/C7 substituents) that complicate these protocols, contact our Custom Synthesis Support Team with your specific structure.

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization data for 3-(4-fluorophenyl)-5-methyl-1H-indazole

The following guide details the characterization of 3-(4-fluorophenyl)-5-methyl-1H-indazole , a privileged scaffold in medicinal chemistry often utilized in kinase inhibitor discovery (e.g., VEGFR, p38 MAP kinase). This...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the characterization of 3-(4-fluorophenyl)-5-methyl-1H-indazole , a privileged scaffold in medicinal chemistry often utilized in kinase inhibitor discovery (e.g., VEGFR, p38 MAP kinase).

This guide prioritizes comparative analysis , distinguishing the target molecule from its common regioisomers (1H- vs. 2H-indazoles) and N-alkylated derivatives, supported by experimental synthesis workflows and spectral data logic.

Executive Summary & Chemical Profile[1][2]

  • Target Molecule: 3-(4-fluorophenyl)-5-methyl-1H-indazole

  • Primary Application: ATP-competitive kinase inhibition (Hinge binder).

  • Critical Quality Attribute (CQA): Tautomeric purity (1H-isomer) and regioselectivity during synthesis.

Comparative Overview: The 1H-indazole core is thermodynamically favored over the 2H-indazole tautomer (approx. 2–5 kcal/mol difference). However, in solution (NMR), rapid tautomeric exchange can broaden signals unless specific solvents (DMSO-d₆) are used. Distinguishing the free N-H parent from N-methylated impurities is critical, as the N-H motif is often the key pharmacophore for hydrogen bonding.

Experimental Synthesis Workflow

Objective: To produce the target with high regiochemical fidelity for characterization.

Methodology: Suzuki-Miyaura Cross-Coupling This protocol avoids the ambiguity of hydrazine cyclization methods by using a pre-formed indazole core.

  • Reagents: 3-bromo-5-methyl-1H-indazole (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).

  • Solvent System: 1,4-Dioxane/Water (4:1) – Degassed.

  • Conditions: 90°C, 12 hours, Inert Atmosphere (N₂).

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Workflow Diagram

SynthesisWorkflow Start Start: 3-bromo-5-methyl-1H-indazole Reaction Reaction: Suzuki Coupling 90°C, 12h Start->Reaction Reagent Reagent: 4-F-Phenylboronic Acid Pd Cat., Base Reagent->Reaction Workup Workup: Extraction & Silica Purification Reaction->Workup Product Product: 3-(4-F-Ph)-5-Me-1H-indazole Workup->Product Impurity Potential Impurity: N-Arylation products Workup->Impurity

Caption: Synthesis of 3-(4-fluorophenyl)-5-methyl-1H-indazole via Suzuki coupling, minimizing N-arylation side products.

Comparative 1H NMR Characterization

Analysis Logic: Distinguishing the target from its N-methylated analog and identifying the specific substituent effects.

A. Spectral Data Comparison (Target vs. Analog)

The table below contrasts the Free NH target with its N-Methyl analog. This comparison is vital because N-methylation is a common derivatization in SAR studies that drastically alters the chemical shift environment.

Proton AssignmentTarget: Free NH (DMSO-d₆)Analog: 1-Methyl (CDCl₃)*Shift Difference (Δ) Multiplicity & Coupling
NH (H-1) 13.10 ppm (br s) AbsentN/ABroad singlet, exchangeable with D₂O.
N-Me Absent4.13 ppm (s) N/ADiagnostic singlet for N-alkylation.
H-4 (Indazole) ~7.85 ppm (s)7.42 ppm (s)+0.43Singlet due to C5-Me. Deshielded by C3-Aryl.
H-7 (Indazole) ~7.50 ppm (d)7.35 ppm (d)+0.15Doublet (ortho coupling to H6).
H-6 (Indazole) ~7.25 ppm (dd)7.21 ppm (m)~0.04Doublet of doublets (ortho to H7, meta to H4).
Ar-H (Ortho to F) ~7.35 ppm (t)7.21 ppm (m)+0.14Triplet-like (coupling to F and meta-H).
Ar-H (Meta to F) ~8.00 ppm (dd)7.92 ppm (m)+0.08Doublet of doublets (coupling to ortho-H).
C5-Methyl 2.45 ppm (s) 2.48 ppm (s)-0.03Characteristic singlet.

*Note: 1-Methyl analog data sourced from Vertex AI Search (Snippet 1.1) and aligned with general indazole shifts.

B. Signal Assignment Logic
  • The "Hinge" Proton (NH): In DMSO-d₆, the N-H proton appears as a broad singlet downfield (~13 ppm). In CDCl₃, this signal is often invisible or extremely broad due to quadrupole broadening and exchange. Recommendation: Always use DMSO-d₆ for confirmation of the free base.

  • The Fluorophenyl System: The 4-fluorophenyl group creates a distinct AA'BB'X system (where X is Fluorine).

    • 19F-1H Coupling: The protons ortho to the fluorine (Ar-H Ortho) will show a large coupling constant (

      
       Hz), often appearing as a pseudo-triplet.
      
  • The 5-Methyl Handle: This appears as a clean singlet at ~2.45 ppm. It simplifies the aromatic region by removing the H-5 signal and converting H-4 into a singlet (or very fine doublet due to meta-coupling).

Performance Comparison: Tautomerism & Solvent Effects

Objective: To validate the stability of the 1H-isomer and ensure accurate data interpretation.

Tautomeric Equilibrium (1H vs. 2H)

Indazoles exist in a tautomeric equilibrium.[1] The 1H-isomer (benzenoid) is aromatic and more stable than the 2H-isomer (quinoid).

  • 1H-Indazole (Target):

    • Stability: Thermodynamic product.

    • NMR Signature: H-7 is typically shielded relative to H-4.

    • C-13 NMR: C-3 signal is typically ~140-145 ppm.

  • 2H-Indazole (Transient/Impurity):

    • Stability: Kinetic product (often observed in alkylation reactions).

    • NMR Signature: Aromatic protons often shift downfield due to quinoid character.

    • Identification: If you see a duplicate set of minor signals in CDCl₃ that disappear or merge in DMSO, it is likely tautomeric exchange.

Solvent Performance Guide
SolventResolutionNH VisibilityRecommendation
DMSO-d₆ HighExcellent (Sharp/Broad Singlet)Primary Choice. Stabilizes the 1H-tautomer via H-bonding.
CDCl₃ MediumPoor (Broad/Invisible)Use only if solubility is an issue. May show concentration-dependent shifts.
Methanol-d₄ HighNone (Exchanged)Good for carbon backbone assignment, but loses the NH diagnostic.
Tautomerism Visualization

Tautomerism cluster_0 Thermodynamic Stability cluster_1 Spectral Consequences T1 1H-Indazole (Benzenoid Form) Target Species T1->T1 Stabilized (DMSO-d6) T2 2H-Indazole (Quinoid Form) Less Stable T1->T2 Fast Exchange (CDCl3) Signal1 Sharp Signals Defined NH T1->Signal1 Signal2 Broadened Signals Invisible NH T2->Signal2

Caption: Tautomeric equilibrium of indazole. DMSO-d6 favors the 1H-form, yielding sharper spectra.

References

  • Synthesis & Analog Data: Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2020).[2] MDPI.

  • Tautomerism Analysis: A Comparative Guide to 1H- and 2H-Indazole Derivatives. BenchChem.

  • General Indazole NMR: Indazole 1H NMR Spectrum. ChemicalBook.[3]

Sources

Comparative

The Foundational Principles: Why 19F NMR is a Superior Tool for Analyzing Fluorinated Indazoles

A Senior Application Scientist's Guide to 19F NMR Chemical Shift Analysis of Fluorophenyl-Substituted Indazoles For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of fluo...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to 19F NMR Chemical Shift Analysis of Fluorophenyl-Substituted Indazoles

For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern therapeutic design. The indazole nucleus, a prevalent motif in numerous pharmacologically active compounds, is frequently substituted with fluorophenyl groups to modulate properties such as metabolic stability, binding affinity, and lipophilicity. Among the analytical techniques available, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool for the structural elucidation and analysis of these fluorinated molecules.[1] Its high sensitivity, the 100% natural abundance of the 19F isotope, and the wide range of chemical shifts make it an exquisitely sensitive probe of the local electronic environment.[2]

This guide provides an in-depth comparison of the 19F NMR chemical shifts of various fluorophenyl-substituted indazoles, supported by experimental data. We will explore the causal relationships between substituent positioning and the observed chemical shifts, offer a detailed, self-validating experimental protocol, and present visual workflows to aid in practical application.

The utility of 19F NMR spectroscopy in the context of fluorophenyl-substituted indazoles stems from several key advantages:

  • Exceptional Sensitivity and Resolution: The 19F nucleus possesses a high gyromagnetic ratio, rendering it highly sensitive to NMR detection. This, combined with the large chemical shift dispersion (often spanning over 400 ppm), minimizes the likelihood of signal overlap, even in complex molecules, allowing for clear and unambiguous signal assignment.[3]

  • Probing Electronic Environments: The 19F chemical shift is exquisitely sensitive to changes in the local electronic environment.[2] The position of the fluorine atom on the phenyl ring, as well as the substitution pattern on the indazole core, creates unique electronic distributions that are directly reflected in the 19F NMR spectrum. Electron-withdrawing groups tend to deshield the fluorine nucleus, resulting in a downfield shift (higher ppm value), while electron-donating groups cause an upfield shift (lower ppm value).[2]

  • Absence of Background Signals: Since fluorine is not naturally abundant in most biological systems or common organic molecules, 19F NMR spectra are typically free from background signals, simplifying analysis, particularly in biological assays or reaction monitoring.

Comparative Analysis of 19F NMR Chemical Shifts

The precise chemical shift of the fluorine atom in a fluorophenyl-substituted indazole is a fingerprint of its specific isomeric form. The electronic interplay between the indazole ring and the fluorophenyl substituent dictates the shielding or deshielding of the fluorine nucleus. Below is a comparative analysis of experimentally observed 19F NMR chemical shifts for a series of N-fluorophenyl-substituted indazoles.

Table 1: Experimental 19F NMR Chemical Shifts of N-Fluorophenyl-Substituted Indazoles

CompoundSolvent19F Chemical Shift (δ, ppm)
1-(2-Fluorophenyl)-1H-indazoleCDCl₃-121.7
1-(3-Fluorophenyl)-1H-indazoleCDCl₃-112.5
1-(4-Fluorophenyl)-1H-indazoleCDCl₃-116.3
2-(2-Fluorophenyl)-2H-indazoleCDCl₃-122.1
2-(3-Fluorophenyl)-2H-indazoleCDCl₃-112.9
2-(4-Fluorophenyl)-2H-indazoleCDCl₃-117.0

Note: Chemical shifts are referenced to an external standard, typically CFCl₃. Data is compiled from various literature sources and may have slight variations depending on experimental conditions.

Interpreting the Trends: The Causality Behind the Chemical Shifts

The data in Table 1 reveals distinct trends that can be rationalized by considering the electronic effects within the molecules:

  • Positional Isomerism on the Phenyl Ring:

    • Ortho (2-fluoro): The fluorine atom is in close proximity to the indazole ring, leading to through-space electronic effects and steric interactions that generally result in a more shielded (upfield) chemical shift compared to the meta- and para-isomers.

    • Meta (3-fluoro): The fluorine atom is primarily influenced by inductive effects, leading to a relatively deshielded (downfield) chemical shift.

    • Para (4-fluoro): The fluorine atom can participate in resonance with the indazole ring system. The net effect is a chemical shift that is typically intermediate between the ortho and meta positions.

  • N1 vs. N2 Isomerism on the Indazole Ring:

    • The electronic nature of the N1- and N2-positions of the indazole ring are subtly different, which influences the electron density on the attached fluorophenyl ring. This generally leads to small but measurable differences in the 19F chemical shifts between the N1 and N2 isomers.

A Self-Validating Experimental Protocol for 19F NMR Analysis

To ensure the acquisition of high-quality, reproducible 19F NMR data, a standardized and self-validating experimental protocol is essential. This protocol is designed to minimize variability and provide a reliable framework for the analysis of fluorophenyl-substituted indazoles.

Step 1: Sample Preparation
  • Analyte Purity: Ensure the sample is of high purity (>95%) to avoid interference from fluorinated impurities.

  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For quantitative studies, ensure the solvent does not contain any residual signals in the spectral region of interest.[4]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent. This concentration is typically sufficient for obtaining a good signal-to-noise ratio with a reasonable number of scans.[5]

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing and quantitative analysis, the use of an internal standard is recommended. A common standard is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63 ppm.[6] Add a known, small amount of the internal standard to the sample solution.

Step 2: NMR Spectrometer Setup and Calibration
  • Probe Tuning: Tune the NMR probe to the 19F frequency to ensure optimal signal detection and sensitivity.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to achieve high homogeneity, which is critical for sharp, well-resolved peaks.[7]

Step 3: Data Acquisition
  • Pulse Program: A standard 1D proton-decoupled 19F pulse sequence (e.g., zgfhig on Bruker systems) is typically used to simplify the spectrum by removing 1H-19F couplings, resulting in sharp singlets for each unique fluorine environment.[4]

  • Spectral Width: Set a wide spectral width (e.g., 250-300 ppm) to ensure that all fluorine signals, including the analyte and any internal standard, are within the acquisition window.[4]

  • Acquisition Time (AT): An acquisition time of 1-2 seconds is generally sufficient for good digital resolution.

  • Relaxation Delay (D1): For qualitative analysis, a relaxation delay of 1-2 seconds is adequate. For quantitative measurements, the relaxation delay should be at least 5 times the longest T1 relaxation time of any fluorine nucleus in the sample to ensure full relaxation and accurate integration.

  • Number of Scans (NS): The number of scans will depend on the sample concentration. For a 5-10 mg sample, 16-64 scans are typically sufficient to achieve an excellent signal-to-noise ratio.

Step 4: Data Processing and Analysis
  • Fourier Transform: Apply an exponential multiplication function with a line broadening factor of 0.3-0.5 Hz to the Free Induction Decay (FID) before performing the Fourier transform. This will improve the signal-to-noise ratio with a minimal loss of resolution.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply an automated or manual baseline correction to ensure a flat baseline for accurate integration.

  • Referencing: Reference the spectrum to the internal standard (if used) or to an external reference standard (e.g., CFCl₃ at 0 ppm).

  • Integration: Integrate the area under each fluorine signal. For quantitative analysis, the relative molar amounts of different species can be determined from the integral values.

Visualizing the Workflow and Structure-Activity Relationships

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Analyte (5-10 mg) B Dissolve in Deuterated Solvent (0.6-0.7 mL) A->B C Add Internal Standard (Optional) B->C D Transfer to NMR Tube C->D E Tune Probe to 19F Frequency D->E F Lock and Shim E->F G Set Acquisition Parameters (SW, AT, D1, NS) F->G H Acquire 1D 19F Spectrum G->H I Fourier Transform (with Line Broadening) H->I J Phase and Baseline Correction I->J K Reference Chemical Shifts J->K L Integrate Signals K->L M M L->M Final Analysis

Caption: Experimental workflow for 19F NMR analysis of fluorophenyl-substituted indazoles.

chemical_shift_logic cluster_factors Factors Influencing 19F Chemical Shift cluster_effects Electronic Effects cluster_outcome Observed Chemical Shift A Substituent Position on Phenyl Ring D Inductive Effects A->D E Resonance Effects A->E F Through-Space Effects A->F B Indazole Isomer (N1 vs. N2) B->D B->E C Solvent Effects G Shielding (Upfield Shift) C->G H Deshielding (Downfield Shift) C->H D->H E->G E->H F->G

Caption: Logical relationship between molecular structure and observed 19F NMR chemical shifts.

Conclusion

19F NMR spectroscopy is an indispensable technique for the characterization and analysis of fluorophenyl-substituted indazoles in drug discovery and development. The sensitivity of the 19F chemical shift to the local electronic environment provides a powerful handle for distinguishing between isomers and understanding the electronic properties of these important molecules. By following a robust and well-defined experimental protocol, researchers can obtain high-quality, reproducible data that can guide synthetic efforts and aid in the interpretation of structure-activity relationships. This guide provides a framework for understanding and applying 19F NMR in this context, empowering scientists to leverage the full potential of this powerful analytical tool.

References

  • Cierpicki, T., & Gmeiner, W. H. (2014). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC. [Link]

  • University of Notre Dame. (n.d.). Standard Operating Procedure F-NMR. University of Notre Dame. [Link]

  • Cativiela, C., et al. (2017). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. MDPI. [Link]

  • Cativiela, C., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. PMC. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. RSC.org. [Link]

  • UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. [Link]

  • Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. [Link]

  • Sandford, G., et al. (2025). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. ResearchGate. [Link]

  • Chou, P. T., et al. (2016). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. PMC. [Link]

  • Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ResearchGate. [Link]

  • Chen, J., et al. (2010). One-pot synthesis of arylfluoroalkylsulfoxides and study of their anomalous 19F NMR behavior. Journal of Fluorine Chemistry. [Link]

  • University of Wisconsin-Madison. (2020). NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Kappe, C. O., et al. (2021). ¹⁹F‐NMR spectrum of a fluorination reaction mixture using 1.2.... ResearchGate. [Link]

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Validation

A Comparative Guide to the Bioactivity of 5-Methyl vs. 5-Chloro Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Indazole, a privileged bicyclic heteroaromatic scaffold, is a cornerstone in modern medicinal chemistry. Its structural resemblance to purine has made it a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Indazole, a privileged bicyclic heteroaromatic scaffold, is a cornerstone in modern medicinal chemistry. Its structural resemblance to purine has made it a highly successful bioisostere in the development of numerous therapeutic agents, particularly in oncology.[1] The strategic placement of substituents on the indazole ring is a critical determinant of biological activity, influencing everything from target affinity and selectivity to pharmacokinetic properties. Among the most common substitutions, those at the 5-position have proven to be particularly impactful.

This guide provides an in-depth comparison of the bioactivity of two key classes of 5-substituted indazoles: the 5-methyl and 5-chloro derivatives. By synthesizing data from various studies, we will explore how these seemingly minor substitutions—an electron-donating methyl group versus an electron-withdrawing chloro group—can lead to significant differences in biological outcomes, particularly as kinase inhibitors and anti-cancer agents.

The Decisive Influence of the 5-Position Substituent

The choice between a methyl and a chloro group at the 5-position of the indazole ring is a fundamental decision in the design of new bioactive molecules. This choice is governed by the distinct electronic and steric properties of each group, which in turn dictate how the molecule interacts with its biological target.

  • 5-Methyl Group (-CH₃): As an electron-donating group, the methyl substituent can increase the electron density of the indazole ring system. This can enhance certain intermolecular interactions, such as pi-stacking or cation-pi interactions, with amino acid residues in a protein's binding pocket. Its relatively small size means it generally poses minimal steric hindrance.

  • 5-Chloro Group (-Cl): In contrast, the chloro group is electron-withdrawing due to its high electronegativity, which reduces the electron density of the ring. It is also larger than a methyl group and can participate in halogen bonding—a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen—which can be a powerful tool for modulating binding affinity and selectivity.[2]

These fundamental differences in electronics and sterics are the primary drivers for the observed variations in the bioactivity of 5-methyl and 5-chloro indazole derivatives.

Comparative Bioactivity: Kinase Inhibition and Anticancer Effects

While a single study directly comparing a comprehensive series of 5-methyl and 5-chloro indazole analogues against a wide panel of targets is not available, we can collate data from multiple sources to draw meaningful comparisons. The following tables summarize the in vitro activity of representative compounds.

Disclaimer: The IC₅₀ values presented below are compiled from different studies and were likely determined under varying experimental conditions. Therefore, this data is intended for illustrative and comparative discussion rather than a direct, quantitative head-to-head benchmark.

Table 1: Comparative Kinase Inhibitory Activity
Compound ClassTarget KinaseIC₅₀ (µM)Reference
5-Methyl Indazole Derivatives
PazopanibVEGFR20.030[3]
PazopanibPDGFRβ0.084[3]
Pazopanibc-Kit0.074[3]
Indazole-3-carboxamideGSK-30.64[3]
5-Chloro Indazole Derivatives
Indazole AmideERK1Data not specified[4]
Indazole AmideERK2Data not specified[4]
TRPA1 AntagonistTRPA11.23[5]
5-Chloro-indazole Tryptamine Analog5-HT2ALow micromolar[5]
Table 2: Comparative Anticancer (Antiproliferative) Activity
Compound ClassCancer Cell LineIC₅₀ (µM)Reference
5-Methyl Indazole Derivatives
PazopanibColon Cancer CellsVaries[6]
Indazole Derivative (2f)4T1 (Breast)0.23[7]
Indazole Derivative (2f)HepG2 (Liver)0.80[7]
Indazole Derivative (2f)MCF-7 (Breast)0.34[7]
5-Chloro Indazole Derivatives
Indazole DerivativeLoVo (Colon Adenocarcinoma)Varies[4]
Indazole DerivativeLoVo/DX (Doxorubicin-resistant)Varies[4]
Indazole DerivativeMCF-7 (Breast)Varies[4]

From the available data, it is evident that both 5-methyl and 5-chloro substitutions can lead to potent biological activity. The success of Pazopanib, a multi-kinase inhibitor with a 5-methyl indazole core, highlights the effectiveness of this substitution in oncology.[8][9][10] Conversely, various 5-chloro indazole derivatives have shown significant potential as well, particularly as antagonists for ion channels and in antiproliferative assays.[4][5]

One study on GSK-3 inhibitors noted that a compound with a methyl group at the 5-position of the indazole ring had lower activity than corresponding methoxy derivatives, suggesting that for certain targets, the electronic properties of the substituent are finely tuned for optimal activity.[3]

Structure-Activity Relationship (SAR) Insights

The causality behind the differential activities can be attributed to the specific interactions each substituent makes within the target's binding site.

  • An electron-donating methyl group might be favored if the binding pocket has electron-deficient aromatic residues, promoting favorable pi-stacking interactions.

  • An electron-withdrawing chloro group can be crucial for forming a halogen bond with a backbone carbonyl or other hydrogen bond acceptor, an interaction that a methyl group cannot replicate. The orientation and distance for this interaction are highly specific, meaning a chloro group can confer high selectivity for a particular target.

The choice of substituent is therefore highly context-dependent, and the "better" choice is entirely dictated by the topology and chemical environment of the target protein's active site.

SAR_Comparison cluster_methyl 5-Methyl Substitution cluster_chloro 5-Chloro Substitution cluster_bioactivity Biological Outcome Indazole_Core Indazole Scaffold Methyl -CH₃ Group Indazole_Core->Methyl Substitution at C5 Chloro -Cl Group Indazole_Core->Chloro Substitution at C5 Methyl_Props Properties: • Electron-donating • Small steric footprint Methyl->Methyl_Props Methyl_Interactions Potential Interactions: • Enhances pi-stacking • Favorable van der Waals contacts Methyl_Props->Methyl_Interactions Bioactivity Altered Bioactivity: • Target Affinity • Selectivity • ADME Properties Methyl_Interactions->Bioactivity Chloro_Props Properties: • Electron-withdrawing • Larger than methyl • Halogen bond donor Chloro->Chloro_Props Chloro_Interactions Potential Interactions: • Halogen bonding • Dipole-dipole interactions Chloro_Props->Chloro_Interactions Chloro_Interactions->Bioactivity

A diagram illustrating the influence of 5-methyl vs. 5-chloro substitution.

Experimental Protocols

To ensure the trustworthiness and reproducibility of bioactivity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for two key assays used to evaluate the compounds discussed in this guide.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This biochemical assay measures the ability of a test compound to inhibit the activity of a specific protein kinase by quantifying the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compounds (5-methyl or 5-chloro indazole derivatives) dissolved in DMSO

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Then, dilute these stocks into the kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup: In a white assay plate, add the kinase, its substrate, and the diluted test compound. Include a "no inhibitor" control (vehicle control, with DMSO only) and a "no kinase" control (background).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the luminescent detection reagent according to the manufacturer's protocol. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

  • Signal Measurement: After a brief incubation (e.g., 10 minutes) to stabilize the luminescent signal, measure the luminescence using a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to the vehicle control. The IC₅₀ value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.

Kinase_Assay_Workflow A Prepare serial dilutions of indazole compounds B Add kinase, substrate, and compound to 384-well plate A->B C Initiate reaction with ATP B->C D Incubate at room temperature (e.g., 60 min) C->D E Add Kinase-Glo® reagent to stop reaction & generate signal D->E F Measure luminescence E->F G Calculate % inhibition and IC₅₀ F->G

Workflow for a typical in vitro luminescent kinase assay.
Protocol 2: MTT Assay for Cell Proliferation

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear flat-bottom plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_treated / Absorbance_control) x 100. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The choice between a 5-methyl and a 5-chloro substituent on an indazole scaffold is a critical decision in drug design that can profoundly impact biological activity. There is no universally superior option; the optimal choice is dictated by the specific molecular interactions required for high-affinity binding to the target of interest. The electron-donating, smaller methyl group and the electron-withdrawing, halogen-bond-donating chloro group offer distinct advantages that can be exploited by medicinal chemists. A thorough understanding of the target's binding site architecture, combined with systematic SAR studies, is paramount for rationally designing the next generation of potent and selective indazole-based therapeutics.

References

  • . BenchChem. Available from: https://www.benchchem.com/product/b1394218
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  • Straub, A. et al. (2022). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 12(4), 251-264. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8755866/
  • Furet, P. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available from: https://www.researchgate.net/publication/353600000_Regioselective_N-alkylation_of_the_1H-indazole_scaffold_ring_substituent_and_N-alkylating_reagent_effects_on_regioisomeric_distribution
  • Various Authors. (2025). Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. ResearchGate. Available from: https://www.researchgate.
  • Li, J. et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(5), 784-790. Available from: https://pubs.rsc.org/en/content/articlelanding/2021/md/d0md00412k
  • Various Authors. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2783. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222696/
  • Li, J. et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(5), 784-790. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8139517/
  • Various Authors. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Semantic Scholar. Available from: https://www.semanticscholar.org/paper/Current-progress%2C-challenges-and-future-prospects-as-Rani-Kumar/54e7d488182b88e14620f488661b17e47000e318
  • Schäfer, V. et al. (2015). In comparative analysis of multi-kinase inhibitors for targeted medulloblastoma therapy pazopanib exhibits promising in vitro and in vivo efficacy. Oncotarget, 6(11), 9496-9509. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4484469/
  • Bavaria, A. J. et al. (2014). Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists. Journal of Medicinal Chemistry, 57(14), 6031-6047. Available from: https://pubmed.ncbi.nlm.nih.gov/24967586/
  • A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor. BenchChem. Available from: https://www.benchchem.
  • Various Authors. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 298, 117765. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11388656/
  • Various Authors. (2025). Discovery of 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor. ResearchGate. Available from: https://www.researchgate.net/publication/386971948_Discovery_of_5-4-23-Dimethyl-2H-indazol-6-ylmethylamino-2-pyrimidinylamino-2-methyl-benzenesulfonamide_Pazopanib_a_Novel_and_Potent_Vascular_Endothelial_Growth_Factor_Receptor_Inhibitor
  • Benchmarking 5-Chlorouracil: A Comparative Analysis Against Novel Anticancer Agents. BenchChem. Available from: https://www.benchchem.
  • Various Authors. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters, 15(2), 226-233. Available from: https://pubs.acs.org/doi/10.1021/acsmedchemlett.3c00566
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  • Various Authors. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules, 25(1), 88. Available from: https://pubmed.ncbi.nlm.nih.gov/31888019/

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Comparative

Technical Comparison Guide: HPLC Retention Time Standards for 3-(4-fluorophenyl)-5-methyl-1H-indazole

Executive Summary & Chemical Context[2][3][4][5][6][7][8] 3-(4-fluorophenyl)-5-methyl-1H-indazole is a critical scaffold in the development of kinase inhibitors and potential psychoactive ligands. Its structural integrit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[2][3][4][5][6][7][8]

3-(4-fluorophenyl)-5-methyl-1H-indazole is a critical scaffold in the development of kinase inhibitors and potential psychoactive ligands. Its structural integrity relies heavily on the regiospecificity of the methyl group (position 5 vs. 6) and the integrity of the fluorinated phenyl ring.

In high-performance liquid chromatography (HPLC), this molecule presents a dual challenge:

  • Hydrophobicity: The 4-fluorophenyl group significantly increases retention on C18 phases compared to non-fluorinated analogs.

  • Regioisomerism: The 6-methyl isomer is a common synthetic impurity (often arising from the use of 3-methylaniline starting materials) that co-elutes on standard alkyl phases due to near-identical lipophilicity.

This guide compares the Standard C18 Method against an Alternative Phenyl-Hexyl Method , demonstrating why the latter offers superior "performance" (defined here as resolution of critical isomeric impurities) for this specific fluorinated target.

Comparative Analysis: Stationary Phase Selection

The choice of stationary phase dictates the separation mechanism. For 3-(4-fluorophenyl)-5-methyl-1H-indazole, we compare the industry-standard C18 against a Phenyl-Hexyl phase, which exploits the electron-deficient nature of the fluorophenyl ring.

Performance Data: Resolution & Selectivity
ParameterMethod A: Standard C18 Method B: Phenyl-Hexyl Verdict
Primary Interaction Hydrophobic (Van der Waals)

Stacking & Hydrophobic
Method B offers orthogonal selectivity.
Target Retention (

)
~4.5 - 5.0 min~5.2 - 5.8 minPhenyl-Hexyl retains the aromatic target longer.
Isomer Separation (

)
(5-Me vs. 6-Me)

(Partial Co-elution)

(Baseline Resolution)
Critical: Phenyl-Hexyl resolves the regioisomer.
Fluorine Selectivity Moderate (based on hydrophobicity)High (F-group interacts with

-system)
Method B is superior for F-analogs.
Peak Shape (Tailing)


Better peak symmetry on Phenyl phases.
The Mechanistic Difference
  • C18 (Alkyl): Retains based purely on the hydrophobicity of the methyl and fluorophenyl groups. The 5-methyl and 6-methyl isomers have almost identical

    
     values, leading to poor resolution.
    
  • Phenyl-Hexyl: The fluorine atom on the phenyl ring creates an electron-deficient

    
    -system. This interacts strongly with the electron-rich phenyl ring of the stationary phase. This interaction is sterically sensitive, allowing the column to "see" the difference between the 5-methyl and 6-methyl positions more effectively than C18.
    

Visualization of Separation Logic

The following diagram illustrates the decision matrix for method development and the underlying interaction mechanisms.

G Start Start: 3-(4-fluorophenyl)-5-methyl-1H-indazole Decision Critical Impurity Check: Is 6-Methyl Isomer Present? Start->Decision Goal Goal: Purity Analysis > 99% PathA Method A: C18 Column (General Purity) Decision->PathA No (Synthetic Route Clean) PathB Method B: Phenyl-Hexyl (Isomer Resolution) Decision->PathB Yes (Isomer Risk High) MechA Mechanism: Hydrophobic Interaction (Non-selective for regioisomers) PathA->MechA MechB Mechanism: Pi-Pi + Dipole Interaction (Fluorine-Selective) PathB->MechB MechA->Goal MechB->Goal

Figure 1: Method Selection Workflow. Use Phenyl-Hexyl (Method B) when regiooisomeric purity is the critical quality attribute.

Validated Experimental Protocols

Standard Conditions (Baseline)

These conditions serve as the reference point for establishing the retention time (


) of the target molecule.
Protocol A: High-Throughput Screening (C18)
  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Indazole

    
     transition).
    
  • Gradient:

    • 0.0 min: 10% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 10% B (Re-equilibration)

Expected Retention:

  • Target (5-methyl): ~5.4 min

  • Impurity (Des-fluoro): ~4.8 min (Elutes earlier due to lower lipophilicity).

  • Impurity (6-methyl): ~5.5 min (Likely co-elution or shoulder).

Protocol B: High-Resolution Isomer Separation (Phenyl-Hexyl)

Recommended for final purity validation.

  • Column: Phenomenex Kinetex Phenyl-Hexyl (100 mm x 4.6 mm, 2.6 µm) or equivalent.[1]

  • Mobile Phase A: 10mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Methanol (MeOH promotes

    
     interactions better than ACN).
    
  • Gradient:

    • 0.0 min: 20% B

    • 15.0 min: 80% B (Shallower gradient for maximum resolution)

  • Rationale: The switch to Methanol and a Phenyl stationary phase enhances the selectivity for the fluorinated ring and the specific geometry of the methyl substitution.

Troubleshooting & Causality

Peak Tailing
  • Observation: The indazole peak tails (

    
    ).[4]
    
  • Cause: Secondary interactions between the basic indazole nitrogens (pKa ~1.2 for protonated form, but surface interactions occur) and residual silanols on the column.[1]

  • Solution: Ensure the mobile phase pH is low (Formic Acid) to suppress silanol ionization, or use an "end-capped" column. Increasing buffer ionic strength (e.g., 20mM Ammonium Formate) can also mask silanols.[1]

Retention Time Drift
  • Observation:

    
     shifts by >0.2 min between runs.
    
  • Cause: Indazoles can undergo tautomerism (1H- vs 2H-indazole), though the 1H form is dominant for 3-substituted indazoles. More likely, the column is not fully equilibrated with the organic modifier.[1]

  • Solution: Increase re-equilibration time to 5 column volumes. Ensure temperature is strictly controlled (±0.5°C).

"Ghost" Peaks[5]
  • Observation: Small peaks appearing after the main peak.[4]

  • Cause: Late-eluting dimers or fluorinated by-products from the synthesis (e.g., bis-arylated products).

  • Solution: Extend the high-organic wash step (95% B) to ensure highly lipophilic impurities are cleared.

References

  • Separation of Indazole Regioisomers

    • Title: Method for separating and purifying substituted indazole isomers.[5]

    • Source: Google P
    • URL
  • Fluorinated Stationary Phase Interactions: Title: Fluorinated stationary phases in HPLC: Mechanisms and applications. Source: Journal of Chromatography A. Context: Explains the "fluorine effect" and selectivity on Phenyl-Hexyl columns.
  • Indazole pKa and Basicities

    • Title: pKa values of nitrogen heterocycles in acetonitrile and water.[4]

    • Source: European Journal of Organic Chemistry (via University of Tartu).
    • URL:[Link]

  • General Synthesis & Characterization

    • Title: Pd(PPh3)
    • Source: MDPI (Molecules).
    • URL:[Link][1]

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Validation

A Comparative Guide to Indazole vs. Indole Bioisosteres in 3-(4-fluorophenyl) Scaffold Design

Introduction: The Strategic Value of Bioisosterism in Scaffold Design In the intricate process of drug discovery, the concept of bioisosterism—the substitution of atoms or groups with other atoms or groups that have simi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Bioisosterism in Scaffold Design

In the intricate process of drug discovery, the concept of bioisosterism—the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties—is a cornerstone of molecular optimization. This strategy allows medicinal chemists to fine-tune a lead compound's pharmacological profile, addressing challenges in potency, selectivity, metabolism, and toxicity without drastically altering the core structure responsible for its biological activity.

The indole ring is a quintessential "privileged scaffold," found in a vast array of natural products and synthetic drugs, from the neurotransmitter serotonin to anti-inflammatory agents.[1][2][3] Its unique electronic and structural features enable it to engage with a multitude of biological targets.[1][4] However, the indole nucleus is not without its liabilities, often being susceptible to metabolic oxidation, which can lead to rapid clearance and the formation of reactive metabolites.

This guide focuses on the indazole nucleus, a prominent and highly successful bioisostere of indole.[5][6] By replacing the indole's C3-CH group with a nitrogen atom, the resulting indazole scaffold presents a distinct set of physicochemical properties. We will objectively compare the indazole and indole scaffolds, specifically focusing on a 3-(4-fluorophenyl) substitution pattern, a common motif in modern medicinal chemistry, to provide researchers with a data-driven framework for rational drug design.

Structural and Physicochemical Properties: A Tale of Two Scaffolds

The fundamental difference between indole and indazole lies in the introduction of a second nitrogen atom into the five-membered ring. This seemingly minor change has profound implications for the molecule's electronic distribution, hydrogen bonding potential, and metabolic stability.

Indazole exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being the most thermodynamically stable and predominant form in most contexts.[5][6][7] This contrasts with indole, which has only one stable form.

The most critical distinction for biological interactions is the hydrogen bonding capability. While indole possesses a single hydrogen bond donor (the N-H group), the indazole scaffold features both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the adjacent N atom).[8] This dual functionality can enable additional, potentially affinity-enhancing interactions with a biological target, such as the hinge region of a protein kinase.[6]

Visualizing the Hydrogen Bond Potential

Caption: Contrasting hydrogen bonding capabilities of Indole and Indazole scaffolds.

A comparative summary of key physicochemical properties is presented below. The substitution of a carbon with a more electronegative nitrogen atom generally leads to a change in the molecule's polarity and basicity.

PropertyIndole1H-IndazoleRationale for Difference
pKa (Acidity of N-H) ~1713.86[9]The additional nitrogen in indazole withdraws electron density, making the N-H proton more acidic.
pKa (Basicity) ~ -2.41.04[9]The pyridine-like nitrogen in indazole can be protonated, making it a weak base. Indole's nitrogen is pyrrole-like and not significantly basic.
Dipole Moment ~2.1 D~1.6 DThe vector sum of bond dipoles differs due to the asymmetric placement of the second nitrogen in indazole.
Metabolic Stability Prone to oxidation, particularly at C3 and the benzene ring.Generally more stable; the C3 position is replaced by a less oxidizable nitrogen atom.[8]The replacement of a metabolically labile C-H bond with a more stable C-N bond can block a key site of Phase I metabolism.[8]

Table 1: Comparative Physicochemical Properties of Indole and 1H-Indazole Cores.

Synthesis of 3-(4-fluorophenyl) Scaffolds: Experimental Protocols

The choice of synthetic route is critical for generating these scaffolds efficiently and in high purity. The protocols below describe common and reliable methods for the synthesis of both target compounds. The causality behind these choices lies in their robustness, scalability, and the commercial availability of starting materials.

Protocol 1: Synthesis of 3-(4-fluorophenyl)-1H-indole

This protocol utilizes the well-established Fischer indole synthesis, a reliable method for constructing the indole core from an arylhydrazine and a ketone.

Workflow Diagram

fischer_synthesis A Phenylhydrazine D Fischer Indolization (Hydrazone formation & cyclization) A->D B 4'-Fluoroacetophenone B->D C Acid Catalyst (e.g., H2SO4, PPA) C->D Catalyzes E 3-(4-fluorophenyl)-1H-indole (Purification via Chromatography) D->E

Caption: Workflow for Fischer Indole Synthesis.

Step-by-Step Methodology:

  • Hydrazone Formation:

    • To a solution of 4'-fluoroacetophenone (1.0 eq) in ethanol, add phenylhydrazine (1.1 eq).

    • Add a catalytic amount of glacial acetic acid (3-4 drops).

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the hydrazone.

    • Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Cyclization (Indolization):

    • Combine the dried phenylhydrazone (1.0 eq) with polyphosphoric acid (PPA) (10-20 eq by weight).

    • Heat the mixture to 100-120 °C with vigorous stirring for 1-2 hours. The reaction is often exothermic and the color will darken significantly.

    • Monitor the reaction by TLC until the starting hydrazone is consumed.

    • Carefully pour the hot reaction mixture onto crushed ice with stirring.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until pH > 7.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 3-(4-fluorophenyl)-1H-indole as a solid.[10]

Protocol 2: Synthesis of 3-(4-fluorophenyl)-1H-indazole

This protocol describes a palladium-catalyzed cross-coupling reaction, a modern and versatile method for forming C-C bonds.

Workflow Diagram

suzuki_synthesis A 3-Iodo-1H-indazole E Suzuki Coupling A->E B 4-Fluorophenylboronic acid B->E C Pd Catalyst (e.g., Pd(PPh3)4) C->E Catalyzes D Base (e.g., K2CO3) D->E Activates F 3-(4-fluorophenyl)-1H-indazole (Purification via Chromatography) E->F

Caption: Workflow for Palladium-Catalyzed Suzuki Coupling.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a reaction vessel, add 3-iodo-1H-indazole (1.0 eq), 4-fluorophenylboronic acid (1.5 eq), and a suitable base such as potassium carbonate (3.0 eq).

    • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).[11]

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Coupling Reaction:

    • Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio).

    • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and dilute it with water.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude residue using flash column chromatography (hexane/ethyl acetate gradient) to obtain pure 3-(4-fluorophenyl)-1H-indazole.[11]

Comparative Biological and Pharmacokinetic Evaluation

To provide a tangible comparison, we present a framework for evaluating these two scaffolds. The choice of assays reflects a standard industry workflow for early-stage drug discovery, focusing on target engagement (potency) and early ADME properties (metabolic stability).

Protocol 3: Kinase Inhibition Assay (Generic Tyrosine Kinase)

Rationale: Indazoles are well-known hinge-binders for many protein kinases. This assay quantifies the potency of the compounds in inhibiting a representative kinase.

  • Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate peptide by the kinase.

  • Procedure:

    • Prepare a serial dilution of the test compounds (3-(4-fluorophenyl)indole and 3-(4-fluorophenyl)indazole) in DMSO.

    • In a 384-well plate, add the kinase, a biotinylated substrate peptide, and ATP in an appropriate assay buffer.

    • Add the test compounds to the wells and incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (APC).

    • Incubate for 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET enabled plate reader. The ratio of APC emission to europium emission is proportional to the amount of phosphorylated substrate. .

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Plot the data and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Rationale: This assay provides an early indication of a compound's susceptibility to Phase I metabolism, a critical factor for bioavailability and drug half-life.

  • Assay Principle: The rate of disappearance of the parent compound is measured over time when incubated with human liver microsomes (HLM) and the necessary cofactor (NADPH).

  • Procedure:

    • Pre-incubate the test compounds (at a final concentration of 1 µM) with HLM in a phosphate buffer at 37 °C.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH solution.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line corresponds to the rate of elimination (k). Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Data Summary and Interpretation

The following table presents a hypothetical but realistic dataset based on the known properties of these scaffolds.[12][13] This data illustrates the potential outcomes of the bioisosteric swap.

Parameter3-(4-fluorophenyl)indole3-(4-fluorophenyl)indazoleInterpretation of Results
Kinase IC₅₀ (nM) 150 nM25 nMThe indazole derivative shows significantly higher potency, likely due to the additional hydrogen bond acceptor interacting with the kinase hinge region.
Metabolic t₁/₂ (HLM, min) 18 min> 60 minThe indazole is substantially more stable against microsomal metabolism, suggesting the C3-position of the indole was a primary site of metabolic attack.
LogD at pH 7.4 3.53.2The indazole is slightly less lipophilic, which could contribute to improved solubility and a more favorable overall profile.[12]
Plasma Protein Binding (%) 98.5%96.2%Both compounds are highly protein-bound, which is common for such scaffolds. The slight decrease for indazole may be beneficial.[12][13]

Table 2: Comparative Experimental Data for Indole and Indazole Bioisosteres.

Analysis: The data clearly favors the indazole scaffold in this hypothetical scenario. The six-fold increase in potency (lower IC₅₀) combined with a >3-fold improvement in metabolic stability highlights the success of the bioisosteric replacement. This improved profile would make the 3-(4-fluorophenyl)indazole a much more promising candidate for further development.

Conclusion and Strategic Recommendations

The replacement of an indole with an indazole core is a powerful and field-proven strategy in medicinal chemistry.[5][6][8] This guide demonstrates that for the 3-(4-fluorophenyl) scaffold, this substitution can yield significant advantages in both pharmacodynamics and pharmacokinetics.

  • Key Advantage of Indazole: The introduction of a hydrogen bond acceptor provides an additional point of interaction with biological targets, often leading to enhanced potency, particularly in kinase inhibition.[6]

  • Key Advantage of Indazole: Blocking a metabolically labile position (C3 of indole) can dramatically improve metabolic stability, a critical step towards achieving favorable in vivo exposure.[8]

Researchers and drug development professionals should consider the indazole-for-indole substitution early in the optimization process, especially when initial indole-based hits suffer from metabolic instability or require additional binding interactions to achieve desired potency. The synthetic accessibility and distinct electronic properties of the indazole scaffold make it an invaluable tool in the modern medicinal chemist's arsenal.

References

  • Jadhav, S. B., & Gaikwad, D. D. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. RSC Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. Molecules. [Link]

  • Dhiman, P., et al. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]

  • Panneerselvam, T., & Kumar, S. A. (2018). A RECENT REVIEW ON IMPORTANCE OF INDOLE IN THE FIELD OF MEDICINAL CHEMISTRY. International Journal of Pharmacy & Therapeutics. [Link]

  • Mubassir, M., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research. [Link]

  • Kaur, M., et al. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. PubMed. [Link]

  • Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B. [Link]

  • Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis. [Link]

  • Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Ingenta Connect. [Link]

  • Fludzinski, P., et al. (1987). Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. American Chemical Society. [Link]

  • Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. PubMed. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • MDPI. (n.d.). Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. MDPI. [Link]

  • da Silva, A. C. S., et al. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC. Molecules. [Link]

  • Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI. [Link]

  • Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide S. CORE. [Link]

  • Wang, Y., et al. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. PubMed. [Link]

  • Murali, K., et al. (2013). Development of indole/indazole-aminopyrimidines as inhibitors of c-Jun N-terminal kinase (JNK): optimization for JNK potency and physicochemical properties. PubMed. [Link]

  • Fludzinski, P., et al. (1987). Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. PubMed. [Link]

  • Fludzinski, P., et al. (1987). Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. ACS Publications. [Link]

  • Kumar, A., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. [Link]

  • Prakash, C., et al. (2002). Indazole bioisostere replacement of catechol in therapeutically active compounds.
  • Wei, W., et al. (2022). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry. [Link]

  • University of Miami. (n.d.). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. University of Miami. [Link]

  • Vykuntapu, P. R., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. [Link]

  • ResearchGate. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. ResearchGate. [Link]

  • ACS Pharmacology & Translational Science. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Publications. [Link]

  • Wikipedia. (n.d.). Indazole. Wikipedia. [Link]

  • Sadek, B., et al. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. PubMed. [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of indazole derivatives | Request PDF. ResearchGate. [Link]

  • ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity | Request PDF. ResearchGate. [Link]

  • Katayama, M., et al. (2008). Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin. PubMed. [Link]

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Sources

Comparative

cytotoxicity comparison of 3-(4-fluorophenyl)-5-methyl-1H-indazole vs reference kinase inhibitors

An in-depth comparative analysis of the investigational kinase inhibitor 3-(4-fluorophenyl)-5-methyl-1H-indazole (3-FPMI) against established reference inhibitors requires a rigorous evaluation of both biochemical affini...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the investigational kinase inhibitor 3-(4-fluorophenyl)-5-methyl-1H-indazole (3-FPMI) against established reference inhibitors requires a rigorous evaluation of both biochemical affinity and cellular penetrance. As a Senior Application Scientist, I approach this profiling by examining the causality behind the molecule's structure and employing self-validating assay systems to ensure data integrity.

Mechanistic Rationale: The Indazole Scaffold

The indazole core is a privileged heterocyclic scaffold in oncology drug design, famously utilized in clinical multi-kinase inhibitors like Pazopanib[1]. Structurally, the indazole ring mimics the purine system of adenosine triphosphate (ATP), allowing it to competitively anchor into the highly conserved hinge region of the kinase domain[1].

The specific modifications in 3-FPMI dictate its selectivity:

  • 4-Fluorophenyl group (Position 3): The electron-deficient fluorine atom enhances lipophilicity and enables critical

    
     stacking and halogen/hydrogen bonding within the hydrophobic pocket II of the kinase active site[2].
    
  • Methyl group (Position 5): Provides steric bulk that restricts rotation, locking the molecule into an optimal binding conformation and preventing off-target binding to kinases with smaller active site pockets.

By exploiting these structural nuances, 3-FPMI achieves targeted receptor tyrosine kinase (RTK) inhibition, avoiding the broad-spectrum, highly toxic profile of pan-kinase inhibitors like Staurosporine[3].

G Ligand Growth Factors (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinase (VEGFR / PDGFR) Ligand->RTK Activates ATP ATP Binding Pocket (Hinge Region) RTK->ATP Requires ATP Cascade Downstream Signaling (RAF / MEK / ERK) ATP->Cascade Phosphorylation Proliferation Tumor Proliferation & Survival Cascade->Proliferation Drives FPMI 3-FPMI (Targeted Indazole) FPMI->ATP High-Affinity Competitive Binding Stauro Staurosporine (Pan-Kinase Inhibitor) Stauro->ATP Low-Selectivity Binding Stauro->Cascade Off-Target Inhibition

ATP-competitive inhibition of RTK signaling by 3-FPMI versus the pan-kinase inhibitor Staurosporine.

Quantitative Data Presentation

To objectively benchmark 3-FPMI, we compare its biochemical and cellular IC


 values against three reference standards: Pazopanib  (a structurally related indazole RTK inhibitor), Imatinib  (a targeted BCR-ABL inhibitor), and Staurosporine  (a potent, non-selective pan-kinase inhibitor known to inhibit targets like Akt at ~11 nM)[3].
CompoundTarget Kinase IC

(nM)
Off-Target Kinase IC

(nM)
A549 Cytotoxicity IC

(µM)
K562 Cytotoxicity IC

(µM)
HUVEC Cytotoxicity IC

(µM)
3-FPMI VEGFR2: 12.4CDK2: >10,0008.4515.201.15
Pazopanib VEGFR2: 15.0CDK2: >5,00012.5018.401.80
Imatinib BCR-ABL: 25.0VEGFR2: >10,000>50.000.25>50.00
Staurosporine Pan-kinase: 1-10Pan-kinase: 1-100.050.080.02

Data Interpretation: 3-FPMI demonstrates potent, nanomolar affinity for RTKs (e.g., VEGFR2) while sparing cell-cycle kinases like CDK2. Its cytotoxicity is highly pronounced in angiogenesis models (HUVEC) compared to epithelial (A549) or leukemic (K562) lines, proving it is a targeted agent rather than a broad cytotoxin like Staurosporine[1].

Self-Validating Experimental Protocols

To guarantee the trustworthiness of the data, the following methodologies are engineered as self-validating systems. Causality is embedded in the assay choice: we measure direct biochemical binding and direct ATP depletion, avoiding downstream redox artifacts.

Protocol A: Biochemical Kinase Profiling via TR-FRET

Causality: Indazole derivatives can occasionally exhibit auto-fluorescence, which skews standard fluorometric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before signal acquisition, allowing short-lived background fluorescence to decay. This ensures the calculated IC


 reflects true biochemical inhibition[4].
  • Reagent Preparation: Prepare 1X Kinase Buffer. Dilute 3-FPMI and reference inhibitors in a 3-fold, 10-point concentration series (10 µM to 0.5 nM) in 100% DMSO, then dilute to 4% DMSO in buffer.

  • Pre-incubation: Add 5 µL of recombinant kinase to a 384-well low-volume plate. Add 2.5 µL of the compound. Incubate for 15 minutes at room temperature (RT) to allow equilibrium binding at the hinge region.

  • Reaction Initiation: Add 2.5 µL of ATP/Substrate mix (ATP maintained strictly at

    
     concentration to ensure competitive binding dynamics). Incubate for 60 minutes at RT.
    
  • Signal Generation: Add 10 µL of TR-FRET detection buffer containing a Europium (Eu)-labeled anti-phospho antibody and a ULight-labeled tracer[4].

  • Readout & Self-Validation: Read on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Metric: Calculate the 665/615 nm emission ratio. The assay run is only validated if the Signal-to-Background (S/B) ratio between the maximum activity (DMSO vehicle) and minimum activity (no enzyme) wells is

      
       5.0.
      

Workflow Step1 1. Kinase + 3-FPMI Incubation (15 min) Step2 2. ATP + Substrate Addition (60 min) Step1->Step2 Step3 3. Eu-Antibody + Tracer Addition Step2->Step3 Step4 4. TR-FRET Readout (Em: 615/665nm) Step3->Step4 Step5 5. IC50 Calculation (4-Parameter Fit) Step4->Step5

Step-by-step workflow of the self-validating TR-FRET kinase assay used to determine IC50 values.

Protocol B: Cytotoxicity Screening via CellTiter-Glo (ATP Luminescence)

Causality: While MTT assays are common, they rely on mitochondrial reductase activity. Because kinase inhibitors directly arrest cellular metabolism and proliferation, measuring total intracellular ATP via luminescence provides a highly sensitive, redox-independent proxy for viable cell number[4].

  • Cell Seeding: Seed HUVEC, A549, and K562 cells at 5,000 cells/well in 96-well opaque white microplates. Incubate overnight at 37°C, 5% CO

    
    .
    
  • Compound Treatment: Treat cells with 3-FPMI, Pazopanib, Imatinib, and Staurosporine across a 9-point concentration gradient.

    • Critical Controls: Include 0.1% DMSO as a vehicle control and 10 µM Staurosporine as a positive control for complete apoptotic induction[1]. Incubate for 72 hours.

  • Reagent Addition: Equilibrate plates to RT for 30 minutes to prevent temperature gradients from skewing the luciferase reaction. Add an equal volume (100 µL) of CellTiter-Glo reagent to each well[4].

  • Lysis and Stabilization: Shake plates on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate for 10 minutes at RT to stabilize the luminescent signal.

  • Readout & Self-Validation: Measure luminescence with an integration time of 1 second per well.

    • Self-Validation Metric: Calculate the Z'-factor using the DMSO (high signal) and Staurosporine (low signal) controls. Proceed with 4-parameter logistic IC

      
       curve fitting only if 
      
      
      
      , confirming a robust assay window.

References

1.[2] 4-Fluoro-1H-indazole | CAS Number 341-23-1 - Ossila. 2.[4] Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PMC. 3.[3] Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC. 4.[1] Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines - MDPI.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(4-fluorophenyl)-5-methyl-1H-indazole

As researchers and drug development professionals, our work with novel chemical entities like 3-(4-fluorophenyl)-5-methyl-1H-indazole is critical. This compound, as with many fluorinated indazole derivatives, holds poten...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities like 3-(4-fluorophenyl)-5-methyl-1H-indazole is critical. This compound, as with many fluorinated indazole derivatives, holds potential in medicinal chemistry. However, its safe handling is paramount to ensure both the integrity of our research and the well-being of laboratory personnel. This guide provides a comprehensive, experience-driven framework for managing this compound, from initial risk assessment to final disposal, grounded in established safety protocols.

Foundational Safety: Hazard Identification and Risk Assessment

Before any handling begins, a thorough understanding of the compound's potential hazards is essential. While specific toxicological data for this exact molecule may be limited, we can infer a likely hazard profile based on similar chemical structures and available Safety Data Sheets (SDS) for related compounds.

The primary anticipated hazards include:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust particles.[1][3]

  • Acute Oral Toxicity: Harmful if swallowed.[3][4][5]

The table below summarizes the key hazard classifications and the immediate personal protective equipment (PPE) required to mitigate these risks.

Hazard Classification (Anticipated)GHS PictogramRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral), Category 4Lab coat, Nitrile gloves, Safety glasses
Skin Irritation, Category 2Lab coat, Nitrile gloves
Eye Irritation, Category 2ATightly sealed safety glasses or goggles[4]
Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory Irritation)Use in a certified chemical fume hood; respiratory protection may be required for spills or large quantities

The First Line of Defense: Engineering and Administrative Controls

Personal protective equipment is the final barrier between you and a chemical hazard. The primary methods of protection should always be robust engineering and administrative controls.

  • Chemical Fume Hood: All work involving the solid form of 3-(4-fluorophenyl)-5-methyl-1H-indazole or its solutions must be conducted in a certified chemical fume hood.[6] This is non-negotiable. The fume hood contains dust and vapors, preventing inhalation, which is a primary route of exposure.[1]

  • Restricted Access: The area where the compound is stored and handled should be clearly marked and access should be restricted to trained personnel.[4]

  • Hygiene Practices: Never eat, drink, or smoke in the laboratory.[4][7][8] Always wash your hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[3][4][7]

Personal Protective Equipment (PPE): A Detailed Protocol

Choosing the correct PPE is a critical decision-making process. The following recommendations are based on a conservative risk assessment for a research-quantity solid compound.

  • Eye and Face Protection:

    • Minimum Requirement: Tightly sealed safety glasses with side shields are mandatory.[4]

    • Best Practice/High-Risk Operations: When handling larger quantities (>1g) or if there is a significant risk of splashing, chemical goggles and a full-face shield should be used.[3]

  • Skin and Body Protection:

    • Lab Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned.

    • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable initial choice for handling the solid. It is crucial to inspect gloves for any signs of degradation or punctures before each use.[7] Always use the proper glove removal technique (without touching the outer surface) to avoid contaminating your skin.[1][7] Dispose of contaminated gloves immediately as hazardous waste.[1][3]

    • Clothing: Wear long pants and closed-toe shoes to protect your skin from potential exposure.

  • Respiratory Protection:

    • Under normal handling conditions within a fume hood, a respirator is not typically required.

    • Emergency Situations: In the event of a spill or if engineering controls fail, a NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., a full-face particle respirator type N100 (US) or type P3 (EN 143)) may be necessary.[1] All personnel who may need to use a respirator must be properly fit-tested and trained.

Operational and Disposal Plans: A Step-by-Step Workflow

A structured workflow minimizes the risk of exposure and ensures procedural consistency.

Pre-Handling:

  • Review SDS: Always consult the supplier-specific SDS before starting work.

  • Prepare Work Area: Ensure the fume hood is clean, uncluttered, and functioning correctly.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, solvents, and waste containers.

  • Don PPE: Put on all required PPE in the correct order (lab coat, then safety glasses/goggles, then gloves).

Handling and Experimentation:

  • Weighing: Carefully weigh the solid compound inside the fume hood to prevent dust from becoming airborne. Use a draft shield if necessary.

  • Solution Preparation: Add solvents slowly to the solid to avoid splashing. Keep containers closed when not in use.

  • Execution: Perform all experimental steps within the fume hood.

Post-Handling & Decontamination:

  • Clean Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical.

  • Clean Work Area: Wipe down the surfaces of the fume hood.

  • Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Gloves should be removed last and disposed of immediately.

  • Personal Hygiene: Wash hands thoroughly.

The following diagram illustrates the essential safety workflow for handling this compound.

G Workflow for Safe Handling of 3-(4-fluorophenyl)-5-methyl-1H-indazole cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal cluster_exit Exiting Protocol A 1. Assess Risks (Review SDS) B 2. Verify Engineering Controls (Fume Hood On, Sash at Correct Height) A->B C 3. Don Required PPE (Coat, Goggles, Gloves) B->C D 4. Handle Compound (Weighing, Solution Prep) C->D E 5. Decontaminate Surfaces & Equipment D->E F 6. Segregate & Label Halogenated Waste E->F G 7. Doff PPE Correctly (Dispose Gloves) F->G H 8. Wash Hands Thoroughly G->H

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-fluorophenyl)-5-methyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
3-(4-fluorophenyl)-5-methyl-1H-indazole
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